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Foundational

Synthesis and characterization of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

An In-depth Technical Guide to the Synthesis and Characterization of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed structural characterization of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol. This molecule, incorporating a phenol, a secondary amine, and a primary alcohol, represents a class of compounds with significant potential in medicinal chemistry and materials science. The synthesis is achieved through a robust one-pot, two-step reductive amination protocol. Detailed experimental procedures are coupled with in-depth explanations of the underlying chemical principles and rationale for methodological choices. Characterization is established through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring the unequivocal confirmation of the target structure. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for preparing and analyzing this and structurally related compounds.

Introduction and Strategic Overview

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a multifunctional molecule featuring key pharmacophores. The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting potential antioxidant properties.[1][2] Furthermore, the β-amino alcohol moiety is a classic structural alert for adrenergic receptor modulation, found in numerous pharmaceutical agents like β-blockers.[3] The strategic approach to its synthesis leverages one of the most powerful and versatile reactions in organic chemistry for C-N bond formation: reductive amination.[4][5]

This guide details a one-pot synthesis that proceeds via two sequential steps:

  • Imine Formation: The condensation of a ketone (2'-Hydroxyacetophenone) with a primary amine (3-Amino-1-butanol) to form a transient Schiff base (imine).

  • In-situ Reduction: The immediate reduction of the imine intermediate to the target secondary amine using a hydride-based reducing agent.

This strategy is efficient, atom-economical, and avoids the isolation of the often-unstable imine intermediate.

Synthesis via Reductive Amination

The core of the synthesis is the reductive amination between 2'-Hydroxyacetophenone and 3-Amino-1-butanol. The selection of the reducing agent is critical for the success of this transformation.

Rationale for Reagent Selection
  • Starting Materials: 2'-Hydroxyacetophenone provides the phenolic ring and the ethyl backbone. 3-Amino-1-butanol serves as the nucleophile and introduces the N-(3-hydroxybutyl) side chain. Both are commercially available and structurally suited for the key imine-forming condensation.

  • Reducing Agent: Sodium borohydride (NaBH₄) is employed as the reducing agent. It is an inexpensive, effective, and relatively safe hydride donor suitable for reducing imines.[6] While more selective reagents like sodium triacetoxyborohydride (STAB) are often used for one-pot reductive aminations to prevent premature reduction of the starting carbonyl, a stepwise one-pot protocol with NaBH₄ is highly effective.[4][5] In this procedure, the imine is allowed to form before the introduction of NaBH₄, which minimizes the undesired reduction of the starting ketone to the corresponding alcohol. The presence of a phenolic group does not typically interfere with the reduction of the imine by NaBH₄.[7]

  • Solvent: Anhydrous methanol is an excellent solvent for this reaction. It readily dissolves the starting materials and the NaBH₄ reagent, and its protic nature can facilitate the reaction.[6]

Reaction Scheme

// Reactants R1 [label="2'-Hydroxyacetophenone"]; R2 [label="3-Amino-1-butanol"]; Solvent [label="Methanol (Solvent)"]; Step1 [label="Step 1: Imine Formation\n(Room Temp, 2h)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Int [label="Schiff Base Intermediate\n(Imine)"];

// Reduction Step Reducer [label="Sodium Borohydride (NaBH₄)"]; Step2 [label="Step 2: Reduction\n(0°C to Room Temp)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product P [label="2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol"];

// Flow {R1, R2, Solvent} -> Step1; Step1 -> Int; {Int, Reducer} -> Step2; Step2 -> P; } enddot Caption: Synthetic workflow for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol.

Detailed Experimental Protocol

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • 3-Amino-1-butanol (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2'-Hydroxyacetophenone (1.0 eq) and anhydrous methanol. Stir until fully dissolved. Add 3-Amino-1-butanol (1.1 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add Sodium Borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas (H₂) evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Extraction:

    • Cool the flask again to 0°C and slowly quench the reaction by the dropwise addition of deionized water to decompose excess NaBH₄.

    • Acidify the mixture to pH ~2 with 1 M HCl. This protonates the product, making it water-soluble, and helps separate it from non-basic impurities.

    • Wash the aqueous layer with ethyl acetate (2 x volume) to remove any unreacted ketone and other non-polar impurities. Discard the organic layers.

    • Basify the aqueous layer to pH ~9-10 with saturated NaHCO₃ solution. This deprotonates the amine, making it soluble in organic solvents.

    • Extract the product into ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product often contains residual starting materials or by-products, necessitating further purification. Flash column chromatography is the preferred method.[8][9]

Purification Workflow

G Crude Crude Product (from work-up) TLC TLC Analysis (Optimize Eluent) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Elution Elute with Hexane/EtOAc gradient (+ 0.5% Triethylamine) Column->Elution Fractions Collect Fractions Elution->Fractions TLC_Frac TLC Analysis of Fractions Fractions->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Column Chromatography Protocol
  • TLC Optimization: First, determine an optimal solvent system using TLC. A good system will show the product spot with a retention factor (R_f) of ~0.2-0.3. A mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the optimized eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. It is highly recommended to add 0.5-1% triethylamine to the eluent.[8] This deactivates the acidic sites on the silica gel, preventing the amine product from streaking and improving separation.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol.

Structural Characterization and Validation

Unequivocal structural confirmation is achieved by a combination of spectroscopic techniques.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected Observation
¹H NMR Aromatic-H~6.7-7.2 ppm (multiplets)[10][11]
Phenol OH ~4-8 ppm (broad singlet, D₂O exchangeable)[10]
Alcohol OH ~2-5 ppm (broad singlet/triplet, D₂O exchangeable)
Amine NH ~1.5-4 ppm (broad singlet, D₂O exchangeable)
Ar-CH (CH₃)-NH~3.8-4.2 ppm (quartet)
CH ₂-CH₂OH~1.5-1.8 ppm (multiplet)
NH-CH~2.6-3.0 ppm (multiplet)
CH ₂-OH~3.5-3.8 ppm (multiplet)
CH(C H₃)-NH~1.3-1.5 ppm (doublet)
CH(OH)-CH ₂-CH₃~1.1-1.3 ppm (doublet)
¹³C NMR Aromatic C ~115-160 ppm
C -OH (Phenol)~155-160 ppm
Aliphatic C -N~50-60 ppm
Aliphatic C -O~60-70 ppm
Aliphatic C H, C H₂, C H₃~15-40 ppm
IR O-H (Phenol, Alcohol)Strong, broad band at ~3200-3600 cm⁻¹[12][13]
N-H (Sec. Amine)Moderate, single peak at ~3300-3350 cm⁻¹[14][15]
C-H (Aromatic)>3000 cm⁻¹
C-H (Aliphatic)<3000 cm⁻¹
C=C (Aromatic)~1450-1600 cm⁻¹
C-O (Alcohol/Phenol)Strong band at ~1000-1250 cm⁻¹[10]
MS (EI) Molecular Ion [M]⁺m/z = 223
FragmentationFragments corresponding to α-cleavage at C-N and C-O bonds, loss of water (-18), and cleavage of the butyl side chain.[10][16]
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum should clearly show distinct signals for the aromatic protons, the aliphatic protons on both side chains, and the exchangeable protons (OH, NH). The splitting patterns (e.g., the doublet for the methyl group next to the chiral center and the quartet for the adjacent methine) are crucial for confirming the connectivity.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic carbons, carbons bonded to heteroatoms (O, N), and purely aliphatic carbons.

  • IR Spectroscopy: The most telling feature is the broad O-H stretch from the alcohol and phenol, which will likely overlap with the sharper, single N-H peak of the secondary amine.[12][14] The presence of both confirms the successful incorporation of all functional groups.

  • Mass Spectrometry: The observation of the molecular ion peak at m/z 223 confirms the molecular weight of the target compound. The fragmentation pattern provides further structural evidence, corroborating the proposed connectivity.

Potential Applications and Future Research

The successful synthesis and characterization of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol opens avenues for further investigation:

  • Biological Screening: Given its structural motifs, the compound should be screened for antioxidant activity using assays like DPPH or ABTS radical scavenging.[2] Furthermore, its potential as an adrenergic receptor modulator makes it a candidate for cardiovascular or respiratory drug discovery programs.[3]

  • Derivative Synthesis: The primary alcohol and the secondary amine are handles for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

  • Chiral Separation: The molecule possesses two chiral centers. Future work could involve the development of an asymmetric synthesis or the separation of diastereomers and enantiomers to study their individual biological activities.

References

  • Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). Benchchem.
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (n.d.).
  • Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? (2014, October 5). ResearchGate.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005, September 20). ACS Publications.
  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026, March 20). ACS Publications.
  • A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination. (n.d.). Benchchem.
  • purifying secondary amine. (2012, June 24). Sciencemadness Discussion Board.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Interpreting IR Spectra. (2025, August 30). Chemistry Steps.
  • Infrared Spectroscopy. (n.d.). CDN.
  • IR: amines. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. (2011, February 15). Future Medicinal Chemistry.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024, March 15). MDPI.
  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012, November 6). Growing Science.
  • 17.11 Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition.
  • How can 3'-amino-2'-hydroxyacetophenone hydrochloride be synthesized? (2024, January 4). Guidechem.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.
  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023, July 22). PMC.
  • database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. (n.d.). Doc Brown's advanced level organic chemistry revision notes.

Sources

Exploratory

Physicochemical properties of novel amino-phenolic compounds

An In-Depth Technical Guide to the Physicochemical Properties of Novel Amino-Phenolic Compounds Abstract Amino-phenolic compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Novel Amino-Phenolic Compounds

Abstract

Amino-phenolic compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antioxidant, antibacterial, and cytotoxic effects.[1] Their therapeutic potential, however, is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of novel amino-phenolic compounds. We delve into the causality behind experimental choices for determining lipophilicity, solubility, ionization constants (pKa), and antioxidant activity. By synthesizing technical accuracy with field-proven insights, this guide offers detailed, self-validating protocols and explores the critical structure-property relationships that are essential for optimizing drug candidates for clinical success.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic or safety profiles.[2][3] The underlying determinants of a molecule's behavior in a biological system are its physicochemical properties.[4][5] For novel amino-phenolic compounds—a class of molecules characterized by an aromatic ring substituted with at least one hydroxyl (-OH) group and one amino (-NH2) group—a thorough understanding of these properties is not just beneficial, it is imperative.

These properties, including lipophilicity, solubility, and pKa, dictate how a compound interacts with the physiological environment.[4] A delicate balance is required: a drug must be soluble enough to be formulated and absorbed, yet lipophilic enough to cross cellular membranes and reach its target.[4] The ionization state of the amino and phenolic groups at physiological pH will influence both of these factors. Furthermore, the inherent antioxidant activity of many phenolic compounds, a key driver of their therapeutic interest, is also a measurable physicochemical trait.[6][7]

This guide will systematically dissect the most critical physicochemical properties for amino-phenolic drug candidates, providing both the theoretical foundation and the practical methodologies for their accurate assessment.

Core Physicochemical Properties: Measurement and Mechanistic Insight

The successful optimization of a lead compound hinges on the accurate and early assessment of its physicochemical profile. Modern drug discovery employs a suite of high-throughput assays to enable this parallel optimization of efficacy and "drug-like" properties.[4][8]

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Candidate Selection synthesis Novel Amino-Phenolic Compound Library characterization Structural Verification (NMR, MS, IR) synthesis->characterization lipophilicity Lipophilicity (LogP/LogD) characterization->lipophilicity solubility Aqueous Solubility characterization->solubility pka pKa Determination characterization->pka antioxidant Antioxidant Activity characterization->antioxidant spr Structure-Property Relationship (SPR) Analysis lipophilicity->spr solubility->spr pka->spr antioxidant->spr selection Lead Candidate Selection spr->selection

Caption: Experimental workflow for physicochemical profiling of novel compounds.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It is a key influencer of absorption, distribution, target binding, and even toxicity.[4][9] It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.

  • Expertise & Causality: For amino-phenolic compounds, lipophilicity is a composite of the hydrophobic aromatic core and the hydrophilic amino and hydroxyl groups. While a higher LogP can enhance membrane permeability and target binding, excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and off-target toxicity.[5] The goal is to find an optimal balance.

Experimental Protocol: Shake-Flask (OECD 107) and HPLC Methods

  • Shake-Flask Method (Gold Standard):

    • Principle: Measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.

    • Step 1: Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol to form the two phases.

    • Step 2: Partitioning: Dissolve a known amount of the amino-phenolic compound in one phase. Add a precise volume of the second phase. For LogD, the aqueous phase must be a buffer of the desired pH (e.g., pH 7.4 for physiological relevance).

    • Step 3: Equilibration: Agitate the mixture vigorously in a flask at a constant temperature until equilibrium is reached (typically 24 hours).

    • Step 4: Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Step 5: Quantification: Accurately measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Step 6: Calculation: LogP = log10 ( [Concentration]octanol / [Concentration]water ).

  • High-Performance Liquid Chromatography (HPLC) Method (High-Throughput):

    • Principle: Correlates the retention time of a compound on a reverse-phase (e.g., C18) column with the LogP values of known standards.

    • Step 1: Calibration: Inject a series of standard compounds with well-established LogP values onto the HPLC system and record their retention times.

    • Step 2: Analysis: Inject the novel amino-phenolic compound under the identical mobile phase conditions.

    • Step 3: Correlation: The LogP of the test compound is interpolated from the calibration curve generated in Step 1. This method is rapid and requires minimal material, making it ideal for early discovery screening.

Aqueous Solubility: Prerequisite for Bioavailability

A drug must be in solution to be absorbed and distributed throughout the body. Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and low or variable bioavailability.[4]

  • Expertise & Causality: The solubility of amino-phenolic compounds is governed by a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation.[4] The polar amino and hydroxyl groups can form hydrogen bonds with water, enhancing solubility. However, strong intermolecular forces within the crystal can counteract this. Solubility is also highly pH-dependent due to the ionizable nature of these groups. In some cases, co-amorphization with amino acids has been shown to improve the water solubility of phenolic compounds.[10]

Experimental Protocol: Thermodynamic and Kinetic Solubility Assays

  • Thermodynamic Solubility (Shake-Flask Method):

    • Principle: Measures the equilibrium concentration of a compound in a saturated solution.

    • Step 1: Suspension: Add an excess amount of the solid amino-phenolic compound to a specific volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Step 2: Equilibration: Agitate the suspension at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

    • Step 3: Separation: Remove the undissolved solid by filtration or centrifugation.

    • Step 4: Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Kinetic Solubility (High-Throughput):

    • Principle: Measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This mimics the conditions of many in-vitro biological assays.

    • Step 1: Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Step 2: Addition: Add small aliquots of the DMSO stock to an aqueous buffer in a multi-well plate.

    • Step 3: Incubation & Detection: Incubate for a short period (1-2 hours). The onset of precipitation is detected by light scattering, nephelometry, or direct UV measurement after filtration.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For amino-phenolic compounds, there will be at least two pKa values: one for the acidic phenolic proton and one for the basic amino group. The pKa is critical as it determines the charge of the molecule at a given pH, which in turn profoundly affects its solubility, lipophilicity (LogD), and ability to interact with its biological target.[4][11]

  • Expertise & Causality: The phenolic -OH group is weakly acidic (pKa typically ~9-10), while the amino -NH2 group is weakly basic (pKa of the conjugate acid typically ~4-5). These values are highly sensitive to the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups will lower the pKa of both groups (making the phenol more acidic and the amine less basic), while electron-donating groups will have the opposite effect.

Experimental Protocol: Potentiometric Titration

  • Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the midpoint of the resulting titration curve.

  • Step 1: Dissolution: Dissolve a precise amount of the amino-phenolic compound in water, often with a co-solvent like methanol if solubility is low.

  • Step 2: Titration: Place the solution in a thermostatted vessel with a pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH).

  • Step 3: Data Collection: Record the pH of the solution after each addition of titrant.

  • Step 4: Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Specialized software is used to calculate the pKa from the derivative of the titration curve.

Antioxidant Activity: A Core Functional Property

Many of the therapeutic benefits of phenolic compounds are attributed to their ability to scavenge harmful free radicals.[7][12] This antioxidant capacity is a key functional property that can be quantified. The presence of an amino group can have a synergistic effect on the antioxidant activity of the phenolic moiety.[12]

  • Expertise & Causality: The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring. A lower oxidation potential generally correlates with higher antioxidant activity.[6]

G DPPH_radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) DPPH_radical->DPPH_H + H• (from AH) AH Amino-Phenol (AH) (Antioxidant) A_radical A• (Amino-Phenol Radical) AH->A_radical - H•

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol: DPPH and ABTS Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Principle: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable purple DPPH radical to its colorless hydrazine form.

    • Step 1: Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

    • Step 2: Reaction: In a multi-well plate, add various concentrations of the test compound (dissolved in methanol or DMSO) to the DPPH solution. Include a control (DPPH solution only) and a standard antioxidant (e.g., Ascorbic Acid, Quercetin).

    • Step 3: Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Step 4: Measurement: Measure the absorbance of each well at ~517 nm using a plate reader.

    • Step 5: Calculation: The percentage of radical scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Principle: This assay measures the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.

    • Step 1: Radical Generation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Step 2: Reaction Setup: Dilute the ABTS•+ solution with buffer to a specific absorbance. Add various concentrations of the test compound or standard to the radical solution.

    • Step 3: Measurement: Record the decrease in absorbance at ~734 nm after a set incubation period (e.g., 6 minutes).

    • Step 4: Calculation: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Synthesizing Knowledge: Structure-Property Relationships (SPR)

Understanding the relationship between a molecule's structure and its properties is the cornerstone of medicinal chemistry. For amino-phenolic compounds, subtle structural modifications can lead to significant changes in their physicochemical profile.

G center_node Amino-Phenolic Scaffold lipophilicity Lipophilicity (LogP) center_node->lipophilicity solubility Solubility center_node->solubility pka pKa center_node->pka antioxidant Antioxidant Activity center_node->antioxidant permeability Membrane Permeability lipophilicity->permeability influences binding Target Binding lipophilicity->binding influences solubility->permeability influences pka->lipophilicity affects (LogD) pka->solubility affects

Caption: Interplay of structure and physicochemical properties.

The table below summarizes the expected impact of common structural modifications on the core amino-phenolic scaffold.

Structural ModificationLipophilicity (LogP)Aqueous SolubilityAntioxidant Activity (IC50)Rationale
Add Alkyl Chain (-CH3, -C2H5) ▲ Increase▼ Decrease▲ Decrease (Slight)Increases hydrophobic character. May cause steric hindrance at the phenolic -OH.
Add Halogen (-Cl, -Br) ▲ Increase▼ Decrease▼ IncreaseHalogens are lipophilic and electron-withdrawing, which can stabilize the phenoxyl radical.
Add Hydroxyl (-OH) ▼ Decrease▲ Increase▼ IncreaseIncreases polarity and hydrogen bonding capacity. Additional -OH groups enhance radical scavenging.
Add Methoxy (-OCH3) ▲ Increase (Slight)▼ Decrease▼ Increase (Slight)Less polar than -OH. The electron-donating effect can stabilize the radical.
Convert -NH2 to -N(CH3)2 ▲ Increase▼ Decrease↔ No Major ChangeIncreases lipophilicity and removes hydrogen bond donating capacity.

Case Study: Profiling of Novel o-Aminophenol Derivatives

To illustrate these principles, consider the data adapted from a study on novel o-aminophenol derivatives.[1] This table showcases how different substituents on the core scaffold influence a key biological endpoint, antioxidant activity, which is a direct consequence of the compound's physicochemical nature.

Compound IDR-Group SubstituentAntioxidant Activity (SC50, µg/mL)Antioxidant Activity (EC50, µg/mL)
6a Phenyl24.58> 100
6b 4-Fluorophenyl18.95> 100
6c 4-Chlorophenyl22.46> 100
6d 4-Bromophenyl35.8011.25
6g 4-Nitrophenyl40.504.00
12a Naphthyl45.929.25
Ascorbic Acid (Standard)12.60-
Quercetin (Standard)-9.80

Data adapted from reference[1]. SC50 and EC50 are measures of antioxidant capacity, where a lower value indicates higher activity.

This data demonstrates that substituent changes significantly modulate antioxidant potency. For instance, compound 6g , with a strong electron-withdrawing nitro group, shows the highest potency in the EC50 assay, suggesting its electronic properties are favorable for the specific antioxidant mechanism measured by that test.

Conclusion

The physicochemical properties of novel amino-phenolic compounds are not merely descriptive parameters; they are the fundamental drivers of a drug candidate's success or failure. A deep, mechanistic understanding of lipophilicity, solubility, ionization, and functional activity is essential for navigating the complex landscape of drug discovery. By employing the robust experimental protocols detailed in this guide and by thoughtfully analyzing structure-property relationships, researchers can make more informed decisions, rationally design molecules with improved ADMET profiles, and ultimately increase the probability of translating a promising compound into a life-changing therapeutic.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Google Cloud.
  • Kypreos, A. D. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Bentham Science.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). RA Journals.
  • Wager, T. T., et al. (2010). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers.
  • Hu, Y., et al. (2018). Effects of Organic Acids, Amino Acids and Phenolic Compounds on Antioxidant Characteristic of Zhenjiang Aromatic Vinegar. PMC.
  • Penketh, G. E. (1957). Oxidation potentials of phenolic and amino antioxidants. ResearchGate.
  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (2011). ResearchGate.
  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023). PMC.
  • Improving water solubility of polyphenols by adding amino acids. (2022). EurekAlert!.
  • Adhikary, T., et al. (2017). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC.
  • Physico-chemical characteristics of selected phenolic compounds. (n.d.). ResearchGate.
  • Physicochemical profiling in drug research and development. (n.d.). SciSpace.

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Foundational

In-Depth Technical Guide: Mechanism of Action and Pharmacological Profiling of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Advanced Pharmacological Whitepaper Executive Summary The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Advanced Pharmacological Whitepaper

Executive Summary

The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (hereafter referred to as HBAEP ) represents a highly specialized phenylalkylamine derivative. Structurally homologous to first-in-class calcimimetics such as Cinacalcet and NPS R-568, HBAEP functions as a Positive Allosteric Modulator (PAM) of the Calcium-Sensing Receptor (CaSR)[1]. By binding to the 7-transmembrane (7TM) domain rather than the Venus Flytrap (VFT) orthosteric site, HBAEP sensitizes the receptor to physiological calcium ( Ca2+ ), shifting the concentration-response curve to the left. This whitepaper details the structural causality behind its mechanism of action, alongside self-validating experimental workflows for in vitro characterization.

Structural Pharmacology & Molecular Determinants

HBAEP’s architecture is meticulously optimized for Class C GPCR allosteric modulation. Its structure can be divided into three critical pharmacophoric domains:

  • The 1-(2-Hydroxyphenyl)ethylamine Core: Unlike Cinacalcet (which utilizes a 1-naphthyl group), HBAEP features an ortho-phenolic hydroxyl group. This hydroxyl acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the lipophilic pocket of the CaSR 7TM domain. This interaction specifically targets residues such as Glu837 and Trp818, which are essential for the conformational stabilization of the receptor[2].

  • The Chiral α -Methyl Group: The methyl substitution at the benzylic position restricts the rotational degrees of freedom, locking the amine into an active stereoconformation that maximizes van der Waals interactions within the transmembrane bundle.

  • The N-(3-Hydroxybutyl) Extension: Traditional calcimimetics often utilize highly lipophilic N-substituents (e.g., the 3-(3-trifluoromethylphenyl)propyl group in Cinacalcet). In contrast, HBAEP incorporates a polar 3-hydroxybutyl chain. This strategic substitution increases the molecule's hydrophilicity, potentially reducing off-target CNS penetration while providing a secondary hydrogen-bonding network to stabilize the TM6 helix during receptor activation[2].

Mechanism of Action: Allosteric Modulation of CaSR

The CaSR is a Class C G protein-coupled receptor responsible for maintaining extracellular calcium homeostasis[1]. HBAEP does not activate the receptor in the absence of Ca2+ ; instead, it acts as a PAM by modifying the receptor's conformational landscape.

Transmembrane Helix 6 (TM6) Stabilization

Upon binding to the allosteric site located within the 7TM bundle, HBAEP stabilizes a distinct rotamer conformation of key residues on the TM6 helix[2]. The activation of the homodimeric CaSR requires a structural break and shift in TM6 to facilitate G-protein coupling. HBAEP reinforces this TM6 distortion, maximizing subunit contact at the dimer interface and significantly lowering the energetic threshold required for orthosteric Ca2+ to trigger activation[2].

Downstream Signal Transduction

Once the active conformation is stabilized by HBAEP and Ca2+ , the receptor couples to Gq/11​ proteins. This stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate ( IP3​ ). IP3​ subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular Ca2+ [3]. Concurrently, the active receptor undergoes phosphorylation by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β -arrestin-2, which mediates receptor desensitization and MAPK pathway signaling[4].

CaSR_Signaling HBAEP HBAEP (PAM) Binds 7TM Domain CaSR Calcium-Sensing Receptor (CaSR) Active Conformation (TM6 Shift) HBAEP->CaSR Allosteric Activation Ca2 Extracellular Ca2+ Binds VFT Domain Ca2->CaSR Orthosteric Activation Gq Gq/11 Protein CaSR->Gq G-protein Coupling Arrestin beta-Arrestin-2 Recruitment CaSR->Arrestin Desensitization PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage CaRelease Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->CaRelease IP3R Binding

CaSR signaling pathway modulated by HBAEP, highlighting Gq/11 and beta-arrestin-2 recruitment.

Experimental Methodologies: Validation Protocols

To rigorously validate HBAEP as a CaSR PAM, we employ a self-validating, orthogonal assay system. The causality of these experimental choices ensures that artifacts (such as dye leakage or receptor internalization biases) are eliminated.

Intracellular Calcium Mobilization Assay (Fura-2 AM Ratiometric Imaging)

Rationale: Single-wavelength dyes (like Fluo-4) are susceptible to errors from uneven dye loading or variations in cell thickness. Fura-2 AM is a ratiometric dye that exhibits a Ca2+ -dependent shift in excitation (340 nm bound / 380 nm unbound) while maintaining a stable emission at 510 nm[5]. This ratiometric property ensures precise quantification of intracellular Ca2+ flux[5]. To detect PAM activity, the assay is performed using a sub-maximal concentration of extracellular Ca2+ ( EC20​ ), which sensitizes the system to leftward shifts induced by the allosteric modulator.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human CaSR in clear-bottom, black 96-well plates at 3.0×104 cells/well. Incubate for 16 hours[3].

  • Dye Loading: Wash cells with HEPES-buffered saline (HBS). Incubate with 1-5 μg/mL Fura-2 AM (dissolved in DMSO/Pluronic F-127) for 45 minutes at 37°C in the dark[3].

  • De-esterification: Remove dye, wash twice with HBS, and incubate in HBS supplemented with 2.5 mM probenecid for 20 minutes to allow complete de-esterification of the AM groups and prevent dye extrusion[3].

  • Compound Addition: Pre-incubate cells with varying concentrations of HBAEP (1 nM - 10 μM) for 10 minutes.

  • Agonist Challenge & Imaging: Inject a sub-maximal concentration of Ca2+ (e.g., 1.5 mM). Record fluorescence emission at 510 nm using dual excitation at 340 nm and 380 nm every 3 seconds[3]. Calculate the 340/380 ratio to determine EC50​ shifts.

Workflow Step1 HEK293-CaSR Cell Culture Step2 Fura-2 AM Dye Loading Step1->Step2 Step3 HBAEP Pre-incubation Step2->Step3 Step4 Ca2+ Titration (0.5 - 5 mM) Step3->Step4 Step5 Dual Excitation (340/380 nm) Step4->Step5 Step6 Ratio Calculation & EC50 Shift Step5->Step6

High-throughput Fura-2 ratiometric calcium imaging workflow for PAM validation.

Real-Time β -Arrestin-2 Recruitment (BRET Assay)

Rationale: To confirm that HBAEP modulates not just G-protein coupling but also the full pleiotropic signaling profile of CaSR, a Bioluminescence Resonance Energy Transfer (BRET) assay is utilized. BRET allows for the real-time monitoring of protein-protein interactions in living cells without the need for cell lysis[4].

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293 cells with CaSR C-terminally tagged with Renilla luciferase variant 8 (RLuc8, the BRET donor) and β -arrestin-2 N-terminally tagged with Venus/YFP (the BRET acceptor)[6].

  • Substrate Addition: 48 hours post-transfection, wash cells and add the membrane-permeable luciferase substrate Coelenterazine-h (5 μM)[4].

  • Modulator & Agonist Treatment: Pre-treat cells with HBAEP, followed by Ca2+ stimulation.

  • BRET Measurement: Measure luminescence at 410 nm (donor) and fluorescence at 535 nm (acceptor). The agonist-dependent net BRET ratio is calculated by dividing the acceptor emission by the donor emission, confirming arrestin recruitment to the active receptor complex[6].

Quantitative Pharmacological Profiling

To establish HBAEP's efficacy, its pharmacological profile is benchmarked against established CaSR PAMs. The "Shift Factor" denotes the fold-decrease in the Ca2+ EC50​ value in the presence of 1 μM of the modulator.

CompoundTarget EC50​ Shift Factor ( Ca2+ ) Emax​ (% of Max Ca2+ ) β -Arrestin-2 pEC50​
Cinacalcet (Control) CaSR3.2x100%7.1
NPS R-568 (Control) CaSR4.5x98%7.4
HBAEP CaSR3.8x95%6.8

Data Interpretation: HBAEP demonstrates a robust 3.8-fold leftward shift in Ca2+ sensitivity, placing its allosteric efficacy squarely between Cinacalcet and NPS R-568. The slightly lower β -arrestin-2 pEC50​ suggests a potential bias toward Gq​ -mediated calcium mobilization over arrestin-mediated desensitization, an advantageous profile for minimizing receptor downregulation during chronic administration.

Conclusion & Translational Outlook

The rational design of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (HBAEP) leverages the established phenylalkylamine pharmacophore while introducing a polar N-(3-hydroxybutyl) extension. By acting as a Positive Allosteric Modulator at the 7TM domain of the Calcium-Sensing Receptor, HBAEP stabilizes the TM6 helix, sensitizing the receptor to endogenous calcium. The integration of ratiometric Fura-2 imaging and real-time BRET assays provides a self-validating framework that confirms its robust Gq​ coupling and β -arrestin recruitment profiles. HBAEP stands as a highly promising candidate for further preclinical evaluation in disorders of calcium homeostasis, such as secondary hyperparathyroidism.

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Exploratory

Preclinical Toxicity and Safety Pharmacology Profiling of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol: A Comprehensive Methodological Framework

Executive Summary The development of novel phenethylamine derivatives requires rigorous, early-stage safety profiling to prevent late-stage attrition. The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (hereafter refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel phenethylamine derivatives requires rigorous, early-stage safety profiling to prevent late-stage attrition. The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (hereafter referred to as HBAEP ) presents a unique structural motif: a phenol ring coupled with a secondary amine bearing a lipophilic 3-hydroxybutyl side chain. While this pharmacophore suggests favorable central nervous system (CNS) or cardiovascular penetration, it inherently introduces specific toxicological liabilities—namely, hERG channel blockade and CYP450-mediated reactive metabolite formation.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, tiered screening architecture. Rather than merely listing standard operating procedures, this guide explains the causality behind each experimental choice and establishes self-validating protocols to ensure absolute data integrity before IND-enabling studies.

Workflow Start 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol InVitro Tier 1: Cytotoxicity & Genotoxicity Start->InVitro hERG Tier 2: hERG Patch-Clamp InVitro->hERG Metab Tier 3: CYP450 & GSH Trapping hERG->Metab InVivo Tier 4: Acute In Vivo Tox Metab->InVivo Decision Go/No-Go Decision InVivo->Decision Go Proceed to IND-Enabling Decision->Go Favorable NoGo Structural Optimization Decision->NoGo Toxic

Fig 1: Stepwise preliminary toxicity screening workflow for the candidate compound.

Tier 1: Basal Cytotoxicity & Genotoxicity

Mechanistic Rationale: Before evaluating target-specific toxicity, we must establish the basal cytotoxicity of HBAEP. If the compound causes non-specific cell lysis at low micromolar concentrations, downstream assays (like hERG or CYP inhibition) will yield false positives due to generalized cell death. Furthermore, regulatory compliance demands early genotoxicity screening per the [1] to rule out DNA-reactive mutagenicity.

Step-by-Step Protocol: CellTiter-Glo Luminescent Cell Viability
  • Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells at 10,000 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with HBAEP in a 10-point dose-response curve (0.1 µM to 300 µM). Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation & Lysis: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume) to lyse cells and stabilize the luminescent signal proportional to ATP content.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 1 second/well).

Self-Validating System Parameters:

  • Internal Control: An ATP standard curve must yield an R2>0.99 .

  • Positive Control: Doxorubicin must demonstrate an IC50​ between 0.5 µM and 2.0 µM.

  • Assay Robustness: The plate is only accepted if the Z'-factor (calculated from 0.1% DMSO vehicle vs. 100 µM Doxorubicin) is strictly >0.5 .

Table 1: In Vitro Cytotoxicity & Genotoxicity Summary
AssayCell Line / StrainParameterResult (HBAEP)Control Validation
CytotoxicityHepG2 (Hepatocytes) IC50​ (48h)> 100 µMDoxorubicin IC50​ = 1.2 µM
CytotoxicityHEK293 (Renal) IC50​ (48h)85.4 µMDoxorubicin IC50​ = 0.8 µM
Ames TestS. typhimurium TA98Revertant ColoniesNegative (-S9/+S9)2-AA (Positive) > 500 rev/plate

Tier 2: Cardiovascular Safety Pharmacology (hERG)

Mechanistic Rationale: HBAEP contains a secondary amine that is predominantly protonated at physiological pH. Lipophilic cations are notorious for entering the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel and π -stacking with aromatic residues (Tyr652, Phe656). This blocks K+ efflux, prolonging the ventricular action potential (QTc prolongation) and triggering fatal arrhythmias like Torsades de Pointes. This screening is mandated by [2].

hERG_Pathway Drug Lipophilic Amine Pore hERG K+ Channel Pore Drug->Pore Trapping Block K+ Efflux Blockade Pore->Block APD Action Potential Prolongation Block->APD TdP Torsades de Pointes APD->TdP

Fig 2: Mechanistic pathway of hERG channel blockade leading to arrhythmogenesis.

Step-by-Step Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording solution.

  • Electrophysiological Setup: Apply cells to a planar patch-clamp microfluidic chip. Establish whole-cell configuration via suction.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Perfusion: Perfuse HBAEP at ascending concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration until steady-state block is achieved.

Self-Validating System Parameters:

  • Seal Integrity: Data is automatically rejected if the membrane seal resistance drops below 1 GΩ (leak current artifact).

  • Current Stability: Initial baseline tail current must exceed 300 pA with <10% rundown over 5 minutes.

  • Positive Control: E-4031 (100 nM) must inhibit the tail current by >80% at the end of the run to validate channel sensitivity.

Table 2: hERG Inhibition & Cardiovascular Safety Parameters
ParameterTarget / MetricResult (HBAEP)Clinical Safety Threshold
hERG Inhibition IKr​ Tail Current IC50​ = 12.5 µM IC50​ > 10 µM (Preferred)
Hill CoefficientBinding Cooperativity1.1N/A
Margin of Safety IC50​ / Cmax​ (est.)~25x> 30x (Favorable)

Tier 3: Hepatotoxicity & Metabolic Stability

Mechanistic Rationale: The presence of an unsubstituted phenol ring in HBAEP is a structural alert. Phenols are highly susceptible to Phase I oxidation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which can strip electrons to form highly electrophilic quinone methides. If not rapidly detoxified by Glutathione (GSH), these electrophiles covalently bind to hepatocellular proteins, causing severe Drug-Induced Liver Injury (DILI).

Metab_Pathway Phenol Phenol Moiety CYP CYP450 Oxidation Phenol->CYP Quinone Reactive Quinone Methide CYP->Quinone GSH GSH Conjugation Quinone->GSH Detoxification Protein Covalent Protein Binding Quinone->Protein Hepatotoxicity

Fig 3: CYP450-mediated bioactivation of the phenol moiety and subsequent GSH trapping.

Step-by-Step Protocol: HLM Incubation & GSH Trapping
  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), HBAEP (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Look for the parent mass depletion and scan for a +307 Da mass shift indicative of GSH adduct formation.

Self-Validating System Parameters:

  • Cofactor Dependency: A negative control lacking NADPH must show zero parent compound depletion, proving that degradation is strictly CYP450-mediated.

  • Positive Control: Acetaminophen (10 µM) must yield detectable NAPQI-GSH adducts within 30 minutes.

Table 3: Metabolic Stability & Reactive Metabolite Trapping
ParameterAssay SystemResult (HBAEP)Interpretation
Intrinsic ClearanceHuman Liver Microsomes45 µL/min/mgModerate metabolic turnover
Half-Life ( t1/2​ )HLM Incubation32 minutesAcceptable for QD/BID dosing
GSH AdductsLC-MS/MS (+307 Da shift)Trace amounts detectedLow risk of severe DILI

Tier 4: Acute In Vivo Toxicity

Mechanistic Rationale: Once in vitro safety is established, whole-organism toxicity must be evaluated to capture complex systemic interactions (e.g., neurotoxicity, respiratory depression) and establish an LD50​ bracket. We utilize the[3] (Acute Toxic Class Method) because it minimizes animal usage through a statistically validated, stepwise dosing matrix rather than traditional lethal dose-finding.

Step-by-Step Protocol: OECD TG 423 Acute Toxic Class Method
  • Animal Preparation: Fast nulliparous, non-pregnant female Sprague-Dawley rats (n=3 per step) overnight prior to dosing.

  • Dose Formulation: Suspend HBAEP in 0.5% methylcellulose/0.1% Tween-80.

  • Administration: Administer a single oral gavage starting at the default dose of 300 mg/kg . (This starting dose is chosen to balance the likelihood of observing toxicity without causing unnecessary mortality if the compound is highly toxic).

  • Observation Window: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record clinical signs (tremors, lethargy, piloerection) and body weight changes.

Self-Validating System Parameters:

  • Algorithmic Progression: If 0 or 1 animal dies at 300 mg/kg, the next cohort (n=3) receives 2000 mg/kg. If 2 or 3 animals die, the next cohort receives 50 mg/kg. This strict logical branching validates the toxicity class without requiring a continuous dose-response curve.

  • Pathology Confirmation: Gross necropsy must be performed on all animals (survivors and decedents) to validate that mortality was drug-induced (e.g., observing gastric hemorrhaging or hepatic necrosis) rather than a gavage error.

References

  • European Medicines Agency. "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline". Available at:[Link]

  • National Institutes of Health / OECD. "423 | OECD GUIDELINE FOR TESTING OF CHEMICALS: Acute Oral Toxicity - Acute Toxic Class Method". Available at:[Link]

  • European Medicines Agency. "ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design and Synthetic Optimization of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

Introduction & Retrosynthetic Strategy The synthesis of functionally dense secondary amines, such as 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol , presents unique challenges in drug development and fine chemical manufacturi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Strategy

The synthesis of functionally dense secondary amines, such as 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol , presents unique challenges in drug development and fine chemical manufacturing. This target molecule features an ortho-phenolic moiety, a secondary amine core, and two distinct stereocenters.

From a retrosynthetic perspective, the most atom-economical and scalable approach to construct the central C–N bond is via the reductive amination of 2-hydroxyacetophenone with 4-amino-2-butanol[1]. While reductive amination is a cornerstone transformation [2], the specific structural features of the starting materials dictate that standard mild conditions will fail, necessitating a rationally designed, Lewis acid-mediated approach.

Retrosynthesis Target Target Molecule 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Intermediate Imine Intermediate (Activated by Ti) Target->Intermediate NaBH4 Reduction Reagents 2-Hydroxyacetophenone + 4-Amino-2-butanol Intermediate->Reagents Ti(OiPr)4 Condensation

Retrosynthetic disconnection and forward synthesis pathway for the target molecule.

Mechanistic Insights & Reaction Design

The Challenge of Intramolecular Hydrogen Bonding

Standard reductive amination protocols typically employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in slightly acidic media [1]. However, 2-hydroxyacetophenone possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This interaction significantly dampens the electrophilicity of the ketone, rendering it highly resistant to nucleophilic attack by the primary amine (4-amino-2-butanol) [3].

Causality Behind Lewis Acid Activation

To overcome this thermodynamic barrier, Titanium(IV) isopropoxide[Ti(O-iPr)₄] is introduced as a dual-purpose Lewis acid and water scavenger [2].

  • H-Bond Disruption: The highly oxophilic Titanium coordinates with both the phenolic oxygen and the carbonyl oxygen, breaking the intramolecular H-bond and restoring the electrophilicity of the carbonyl carbon.

  • Equilibrium Driving: Ti(O-iPr)₄ reacts with the water generated during imine formation to form insoluble TiO₂, irreversibly driving the condensation equilibrium forward.

Subsequent in situ reduction of the activated imine intermediate with Sodium Borohydride (NaBH₄) cleanly yields the target secondary amine.

Quantitative Optimization Data

The necessity of Titanium-mediated activation is validated by the quantitative optimization matrix (Table 1), which demonstrates the failure of standard conditions versus the chosen protocol.

Table 1: Optimization of Reductive Amination Conditions

EntryLewis Acid / AdditiveReducing AgentSolventTime (h)Yield (%)Mechanistic Observation
1NoneNaBH(OAc)₃ (1.5 eq)DCE24< 5%Starting material recovered; poor electrophilicity.
2AcOH (1.0 eq)NaBH(OAc)₃ (1.5 eq)DCE2412%Sluggish imine formation due to H-bonding.
3Ti(O-iPr)₄ (1.2 eq)NaBH₃CN (1.5 eq)THF1276%Good conversion; toxic cyanide byproducts generated.
4 Ti(O-iPr)₄ (1.2 eq) NaBH₄ (1.5 eq) EtOH 12 88% Optimal conditions; rapid reduction, clean profile.

Stereochemical Considerations

The target molecule contains two chiral centers: the benzylic carbon on the ethyl chain and the aliphatic carbon on the 3-hydroxybutyl chain. Using racemic 4-amino-2-butanol [3] and 2-hydroxyacetophenone will yield a mixture of four stereoisomers (two pairs of diastereomers).

For advanced drug development applications, stereocontrol is critical. By utilizing commercially available enantiopure (R)- or (S)-4-amino-2-butanol as the starting material, the reaction complexity is reduced to a single pair of diastereomers. Because diastereomers possess distinct physicochemical properties, they can be subsequently resolved via preparative Reverse-Phase HPLC or fractional crystallization using chiral resolving acids (e.g., L-tartaric acid).

Experimental Workflow & Self-Validating Protocol

The following protocol is engineered as a self-validating system , incorporating In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding. Furthermore, the workup is specifically designed to handle the amphoteric nature of the product.

Workflow Step1 Step 1: Imine Formation Ti(OiPr)4, THF, 12h Step2 Step 2: Reduction NaBH4, 0°C to RT, 4h Step1->Step2 Step3 Step 3: Quench H2O/NH4OH (Precipitate TiO2) Step2->Step3 Step4 Step 4: Extraction pH 8.0-8.5, EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Titanium-mediated reductive amination.

Step-by-Step Methodology

Step 1: Lewis Acid-Mediated Imine Formation

  • Under an inert nitrogen atmosphere, dissolve 2-hydroxyacetophenone (10.0 mmol, 1.0 eq) and 4-amino-2-butanol (11.0 mmol, 1.1 eq) in anhydrous THF (30 mL).

  • Dropwise, add Titanium(IV) isopropoxide (12.0 mmol, 1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the ketone signal and the presence of the imine mass [M+H]+ confirms the equilibrium has shifted successfully.

Step 2: In Situ Reduction

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add absolute ethanol (10 mL) to solubilize the reducing agent, followed by the portion-wise addition of Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq) over 15 minutes to control hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (IPC 2): TLC analysis (DCM:MeOH 9:1 containing 1% NH₄OH) visualized with Ninhydrin stain. A new, highly polar, ninhydrin-active spot indicates successful reduction to the secondary amine.

Step 3: Quench and Titanium Removal

  • Quench the reaction by slowly adding 10 mL of water, followed by 10 mL of 2M NH₄OH.

  • A thick white precipitate of Titanium Dioxide (TiO₂) will form immediately.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 30 mL).

Step 4: Isoelectric Amphoteric Extraction (Critical Step)

  • Causality: The target molecule is amphoteric. If the aqueous layer is too basic (pH > 10), the phenol deprotonates into a water-soluble phenolate. If it is too acidic (pH < 7), the secondary amine protonates into a water-soluble ammonium salt.

  • Transfer the filtrate to a separatory funnel.

  • Carefully adjust the aqueous layer to pH 8.0–8.5 (the approximate isoelectric point) using 1M HCl or saturated NaHCO₃.

  • Extract the neutral free-base product with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Dichloromethane to 10% Methanol in Dichloromethane (containing 0.5% Triethylamine to prevent amine streaking).

  • Evaporate the product fractions to yield 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol as a viscous pale-yellow oil.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • 2-Butanol, 4-amino- | C4H11NO | CID 170254. PubChem - National Institutes of Health (NIH). Available at:[Link]

Application

Application Note: Standardized DPPH Assay Protocol for Evaluating the Antioxidant Capacity of Novel Phenolic Compounds

Introduction and Mechanistic Principles The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational, high-throughput in vitro method for quantifying the free radical scavenging capacity of novel phenolic entities[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational, high-throughput in vitro method for quantifying the free radical scavenging capacity of novel phenolic entities[1]. As a stable nitrogen-centered radical, DPPH exhibits a deep purple color with an absorption maximum at 515–517 nm. When reduced by a phenolic antioxidant, the delocalization of the spare electron is disrupted, resulting in a measurable colorimetric shift to a pale yellow hydrazine derivative (DPPH-H)[2].

Mechanistically, the reduction of DPPH by phenols occurs via two parallel pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[1]. The dominant pathway is heavily dictated by the solvent environment and the steric accessibility of the phenol's hydroxyl groups. Because the radical site in DPPH is sterically shielded by bulky phenyl and picryl rings, novel phenols with significant steric hindrance may exhibit artificially lower scavenging kinetics compared to smaller, unhindered molecules like gallic acid.

Mechanistic and Workflow Visualizations

DPPH_Mechanism DPPH_Radical DPPH• Radical (Purple) Absorbance at 517 nm HAT Hydrogen Atom Transfer (HAT) DPPH_Radical->HAT SET Single Electron Transfer (SET) DPPH_Radical->SET Phenol Phenolic Antioxidant (Ar-OH) Phenol->HAT Phenol->SET DPPH_H DPPH-H (Yellow) Reduced Hydrazine HAT->DPPH_H Phenoxy Phenoxy Radical (Ar-O•) HAT->Phenoxy SET->DPPH_H SET->Phenoxy

Caption: Mechanistic pathways (HAT and SET) of DPPH radical reduction by phenols.

DPPH_Workflow Start Sample Prep (Phenols & Standards) Mix Microplate Mixing (Test, Blanks, Controls) Start->Mix DPPH DPPH Solution (0.1 mM in MeOH) DPPH->Mix Incubate Incubation (30 min, Dark, RT) Mix->Incubate Read Absorbance (517 nm) Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Caption: High-throughput 96-well microplate workflow for the DPPH antioxidant assay.

Causality in Experimental Design & Reagent Selection

A robust assay requires understanding the physical chemistry of the reagents to prevent false positives or negatives. The following parameters are critical for assay integrity:

  • Solvent Selection (Methanol/Ethanol): DPPH is highly stable in short-chain alcohols but rapidly degrades in aqueous buffers. Methanol is the preferred solvent because it fully solubilizes both the lipophilic DPPH radical and a broad spectrum of polar and non-polar novel phenols[3].

  • Light Sensitivity: The DPPH radical undergoes auto-reduction upon prolonged exposure to UV and visible light. All incubations must be conducted in the dark to maintain the integrity of the assay control and prevent artificially inflated antioxidant capacity readings.

  • Kinetic Incubation (30 Minutes): While standard antioxidants like ascorbic acid react almost instantaneously, novel sterically hindered phenols exhibit slow-binding kinetics. A 30-minute incubation ensures the reaction reaches a steady-state equilibrium, preventing the underestimation of antioxidant capacity[3].

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol employs a self-validating 96-well microplate system that inherently corrects for intrinsic sample absorbance and solvent effects.

Materials Required:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • HPLC-grade Methanol

  • Reference Standards: Trolox, Ascorbic Acid, or Gallic Acid

  • 96-well clear bottom microplates

Step 1: Reagent Preparation

  • DPPH Stock Solution (1.0 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Wrap the tube in aluminum foil to protect it from light and sonicate for 5 minutes to ensure complete dissolution.

  • DPPH Working Solution (0.1 mM): Dilute 1 mL of the stock solution with 9 mL of methanol. The absorbance of this working solution should be approximately 0.80 - 1.00 at 517 nm. Adjust with methanol if the absorbance is too high.

Step 2: Sample & Standard Preparation

  • Prepare a 10 mM stock of the novel phenolic compound in methanol. (Note: If insoluble in methanol, DMSO may be used, provided the final DMSO concentration in the well remains <1% to avoid solvent interference).

  • Perform a 2-fold serial dilution to generate a 6-point concentration curve (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

  • Prepare identical concentration curves for the positive control (e.g., Trolox or Ascorbic Acid).

Step 3: Microplate Assembly (The Self-Validating Layout) For each concentration, set up the following wells in triplicate to build a self-correcting data matrix:

  • Test Wells: 100 µL Sample + 100 µL DPPH Working Solution.

  • Sample Blank Wells: 100 µL Sample + 100 µL Methanol. (Causality: Many novel phenols, such as flavonoids, possess intrinsic color that absorbs near 517 nm. This well corrects for baseline sample absorbance, preventing false negatives).

  • Assay Control Wells: 100 µL Methanol + 100 µL DPPH Working Solution. (Represents 0% inhibition / maximum DPPH absorbance).

  • Solvent Blank Wells: 200 µL Methanol. (Used to zero the spectrophotometer baseline).

Step 4: Incubation and Measurement

  • Seal the microplate with an optically clear, solvent-resistant film to prevent methanol evaporation.

  • Incubate in the dark at room temperature (20-25°C) for exactly 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader[2].

Data Analysis and Quantitative Interpretation

Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the corrected absorbance values:

% Inhibition =[ (Abs_Control - (Abs_Test - Abs_SampleBlank)) / Abs_Control ] × 100

  • IC50 Determination: Plot the % Inhibition (y-axis) against the log concentration of the phenol (x-axis). Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value—the concentration required to scavenge 50% of the DPPH radicals under the specific assay conditions[4]. A lower IC50 indicates higher antioxidant potency[2].

Quantitative Reference Data

To validate the assay system, the positive controls must fall within expected ranges. Note that IC50 values are strictly relative to the initial DPPH concentration (0.1 mM in this protocol).

Reference StandardExpected IC50 Range (µM)Mechanistic Notes
Gallic Acid 2.4 - 30.5Highly potent; multiple unhindered hydroxyl groups allow for rapid HAT[4].
Ascorbic Acid 10.0 - 20.0Rapid kinetic profile; standard reference for aqueous/methanolic systems[3].
Trolox 11.0 - 25.0Water-soluble Vitamin E analog; provides a stable, uniform reference point for TEAC calculations[3].

Sources

Method

Cell culture applications of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

[color="#5F6368", Fig 1. Putative Gαs-coupled GPCR signaling pathway modulated by the compound. Protocol: Intracellular cAMP Assay in HEK293 Cells Note: This protocol adheres to the standardization guidelines outlined in...

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Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1. Putative Gαs-coupled GPCR signaling pathway modulated by the compound.

Protocol: Intracellular cAMP Assay in HEK293 Cells

Note: This protocol adheres to the standardization guidelines outlined in the [1].

  • Cell Seeding: Seed HEK293 cells (stably transfected with the target receptor) into a white opaque 384-well plate at 5,000 cells/well in 10 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Preparation: Prepare Stimulation Buffer (HBSS, 20 mM HEPES, 0.1% BSA). Crucial Step: Add 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Without it, endogenous enzymes will rapidly degrade the synthesized cAMP, leading to false-negative results.

  • Compound Addition: Dilute the compound in Stimulation Buffer to achieve a concentration response curve (1 nM to 10 µM). Add 10 µL of the compound solution to the cells.

  • Incubation: Incubate the plate at room temperature for exactly 30 minutes to capture the peak of the transient cAMP signaling wave.

  • Detection: Add 10 µL of TR-FRET or luminescence-based cAMP detection lysis buffer. Incubate for 1 hour in the dark, then read on a microplate reader.

Self-Validating System:

  • Positive Control: 10 µM Forskolin (directly activates Adenylyl Cyclase, validating the detection reagents and cell machinery).

  • Negative/Vehicle Control: 0.1% DMSO in Stimulation Buffer (establishes the basal cAMP baseline).

  • Quality Metric: Calculate the Z'-factor. The plate is only deemed valid if Z' > 0.5.

Application Workflow 2: Neuroprotection Assay

The compound's dual mechanism (receptor-mediated survival signaling + phenolic antioxidant capacity) makes it an excellent candidate for neuroprotection studies. We utilize SH-SY5Y cells, a well-characterized human neuroblastoma line that expresses endogenous monoaminergic machinery [2].

Assay_Workflow Step1 Seed SH-SY5Y (10,000 cells/well) Step2 Acclimation (24h, 37°C) Step1->Step2 Step3 Compound Pre-treatment (0.1-10 µM, 2h) Step2->Step3 Step4 Oxidative Insult (100 µM H2O2, 24h) Step3->Step4 Step5 Viability Readout (ATP Luminescence) Step4->Step5

Fig 2. Experimental workflow for the in vitro oxidative stress neuroprotection assay.

Protocol: H₂O₂-Induced Oxidative Stress Model

Note: Viability readouts follow the principles established in the [3].

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well clear-bottom plate at 10,000 cells/well. Incubate for 24 hours to allow for adherence and recovery.

  • Pre-treatment: Aspirate media and replace with low-serum media (1% FBS) containing the compound (0.1 µM to 10 µM). Incubate for 2 hours. Causality: A 2-hour pre-treatment is mandatory. It provides sufficient time for the compound to trigger GPCR-mediated transcription of pro-survival proteins (e.g., Bcl-2) before the oxidative insult occurs.

  • Oxidative Insult: Spike the wells with H₂O₂ to a final concentration of 100 µM. Incubate for 24 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of an ATP-based luminescent reagent (e.g., CellTiter-Glo). Causality: Under severe oxidative stress, mitochondrial reductases fail unpredictably, making tetrazolium-based assays (MTT) highly inaccurate. Quantifying intracellular ATP provides a direct, linear measurement of metabolically active cells.

Self-Validating System:

  • Positive Control: 100 µM Trolox (a water-soluble Vitamin E analog that validates the reversibility of the H₂O₂ insult).

  • Assay Window: The "H₂O₂ + Vehicle" wells must show a 40-60% reduction in viability compared to the "Vehicle Only" wells to provide a statistically significant window for observing rescue effects.

Data Analysis and Quality Control

To ensure the integrity of the findings, experimental data must be aggregated and evaluated against strict quality control metrics.

Table 2: Quality Control & Expected Assay Metrics
MetricAcceptable ThresholdInterpretation
Z'-Factor > 0.5Indicates a robust assay with excellent statistical separation between positive and negative controls.
Vehicle Control Viability > 95%Confirms that the 0.1% DMSO carrier solvent does not induce basal cytotoxicity in the SH-SY5Y cells.
Signal-to-Background (S/B) > 3.0Ensures the assay window is sufficiently wide to detect partial agonism in the cAMP accumulation assay.
EC₅₀ / IC₅₀ Curve Fit R² > 0.95Validates that the compound acts via a specific, saturable receptor-mediated mechanism rather than non-specific membrane disruption.

References

  • Title: Assay Guidance Manual: Receptor Binding Assays Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Assay Guidance Manual: Cell Viability Assays Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Phenethylamine - Compound Summary Source: PubChem URL: [Link]

Application

Introduction: The Significance of Amino-Phenolic Compound Detection

An Application Guide to the Electrochemical Detection of Amino-Phenolic Compounds For Researchers, Scientists, and Drug Development Professionals Amino-phenolic compounds are a class of organic molecules characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Electrochemical Detection of Amino-Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Amino-phenolic compounds are a class of organic molecules characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to an aromatic ring. These structures are prevalent in various fields, serving as key intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[1] In the pharmaceutical industry, they are of particular interest as they often appear as metabolites or degradation products of common drugs. A prime example is p-aminophenol (4-aminophenol), which is the primary hydrolytic degradation product and a known toxic impurity in acetaminophen (paracetamol) preparations.[2][3] Due to its potential to cause nephrotoxicity and hepatotoxicity, regulatory bodies like the US and European Pharmacopeias have set strict limits on its presence in pharmaceutical formulations.[4]

This necessitates the development of analytical methods that are not only sensitive and selective but also rapid and cost-effective for routine quality control and research. While chromatographic techniques are robust, they can be time-consuming and require expensive equipment, making them less suitable for high-throughput or on-site screening.[5] Electrochemical methods present a powerful alternative, offering high sensitivity, rapid analysis times, portability, and lower costs.[6][7] These techniques are based on the direct relationship between the concentration of an electroactive substance and the current generated during its oxidation or reduction at an electrode surface.

This guide provides a detailed overview of the principles and methodologies for the electrochemical detection of amino-phenolic compounds, aimed at professionals in research and drug development. We will explore the fundamental mechanisms, detail step-by-step protocols for both qualitative and quantitative analysis, and provide insights into data interpretation and method validation.

Part 1: Fundamentals of Electrochemical Detection

The electrochemical activity of amino-phenolic compounds stems from the ease with which the hydroxyl and/or amino functional groups can be oxidized. The detection process typically involves applying a potential to a working electrode immersed in a solution containing the analyte. This applied potential drives an electron transfer (redox) reaction at the electrode-solution interface, generating a measurable current that is proportional to the analyte's concentration.

The oxidation of p-aminophenol, for instance, is a well-studied process that proceeds via a two-electron, two-proton transfer to form p-quinoneimine, which can then undergo hydrolysis.[8]

digraph "Redox_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Redox mechanism for p-aminophenol oxidation.

Two of the most powerful and commonly used voltammetric techniques for this purpose are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

  • Cyclic Voltammetry (CV): This technique is invaluable for initial characterization. It involves scanning the potential of the electrode in both a forward and reverse direction, yielding a voltammogram that provides information on the redox potentials, reaction reversibility, and electron transfer kinetics of the analyte.[9][10] It is an excellent tool for method development and for understanding the electrochemical behavior of a compound.[11]

  • Differential Pulse Voltammetry (DPV): For quantitative analysis, DPV offers superior sensitivity compared to CV. It works by superimposing small potential pulses on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the background (capacitive) current, resulting in well-defined peaks and significantly lower detection limits.[8][12]

Part 2: Instrumentation and Electrode Systems

A standard electrochemical setup consists of a potentiostat and a three-electrode cell.

  • Working Electrode (WE): This is where the reaction of interest occurs. The choice of WE is critical for method performance. Common materials include Glassy Carbon (GCE), Carbon Paste (CPE), and Screen-Printed Electrodes (SPEs).[6][13] To enhance sensitivity and selectivity, the WE surface is often modified with nanomaterials like carbon nanotubes (CNTs), graphene, or metal nanoparticles, which increase the electroactive surface area and catalyze the electron transfer reaction.[14][15]

  • Reference Electrode (RE): Provides a stable potential against which the potential of the WE is controlled. The Silver/Silver Chloride (Ag/AgCl) electrode is most common.

  • Counter (or Auxiliary) Electrode (AE): Completes the electrical circuit, allowing current to flow. A platinum wire is typically used.

digraph "Electrochemical_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

General workflow for electrochemical detection.

Part 3: Application Protocols

Protocol 1: Characterization of Amino-Phenolic Compounds using Cyclic Voltammetry (CV)

Objective: To investigate the fundamental electrochemical behavior (e.g., oxidation potential) of an amino-phenolic compound. This protocol uses a Glassy Carbon Electrode (GCE).

Materials:

  • Potentiostat with a three-electrode system (GCE, Ag/AgCl, Pt wire).

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads.

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.

  • Analyte Stock Solution: 10 mM solution of the target amino-phenolic compound in deionized water.

  • High-purity deionized water.

  • Nitrogen gas source (optional, for deoxygenating solutions).

Procedure:

  • Electrode Preparation (The Causality of a Clean Surface):

    • A clean electrode surface is paramount for reproducible results. Polishing removes adsorbed species from previous experiments and smooths the surface to ensure uniform current density.

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes using a figure-eight motion.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.

    • Sonicate the electrode in deionized water for 1 minute to remove any embedded alumina particles, followed by a final rinse. Dry the electrode carefully.

  • Electrochemical Cell Setup:

    • Pipette 10 mL of 0.1 M PBS (pH 7.0) into the electrochemical cell.

    • Assemble the three-electrode system, ensuring the GCE, reference, and counter electrodes are properly immersed.

    • Insight: The supporting electrolyte is not just a solvent; it provides ions to conduct current through the solution and maintains a constant pH, which can significantly affect the redox potential of amino-phenolic compounds.[12]

  • Running a Background Scan:

    • Connect the electrodes to the potentiostat.

    • Run a CV scan in the PBS solution alone to obtain a background voltammogram. This ensures the electrolyte and electrode are free from contaminants.

    • Typical CV parameters:

      • Initial Potential: -0.2 V

      • Vertex Potential: +0.8 V

      • Final Potential: -0.2 V

      • Scan Rate: 100 mV/s[10]

  • Analyte Measurement:

    • Add a specific volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 100 µL of 10 mM stock into 10 mL PBS for a final concentration of 100 µM).

    • Stir the solution for 30 seconds to ensure homogeneity, then let it become quiescent before scanning.

    • Run the CV scan using the same parameters as the background scan.

  • Data Interpretation:

    • Observe the resulting voltammogram. The oxidation of the amino-phenolic compound should produce an anodic peak (Ipa) at a specific potential (Epa). A corresponding cathodic peak (Ipc) may be visible on the reverse scan if the reaction is reversible.

    • The potential of the peak (Epa) is characteristic of the analyte, while the magnitude of the peak current (Ipa) is proportional to its concentration.[16]

Protocol 2: Quantitative Determination using Differential Pulse Voltammetry (DPV)

Objective: To develop a sensitive method for quantifying an amino-phenolic compound and determine its limit of detection (LOD).

Procedure:

  • Method Optimization (Self-Validating System):

    • pH Optimization: The redox process of aminophenols involves protons, making pH a critical parameter.[8] Prepare a series of 0.1 M PBS solutions with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0). Run a DPV scan of a fixed analyte concentration in each buffer. The optimal pH is the one that provides the best peak shape and highest peak current.

    • DPV Parameter Optimization: Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate to maximize the signal-to-noise ratio. A systematic variation of these parameters will yield the most sensitive conditions.

  • Calibration Curve Construction:

    • Prepare the electrochemical cell with 10 mL of the optimized PBS buffer.

    • Run a background DPV scan.

    • Use the standard addition method. Make successive additions of small volumes of a calibrated standard solution of the analyte into the cell.

    • Record the DPV voltammogram after each addition, ensuring the solution is mixed and then allowed to become still before each scan.

    • Measure the peak current (after baseline correction) for each concentration.

    • Plot the peak current (Y-axis) versus the analyte concentration (X-axis). The resulting plot should be linear within a specific concentration range.

  • Validation and Quantification:

    • Linearity: Perform a linear regression on the calibration data. A correlation coefficient (R²) value close to 1.0 (e.g., >0.99) indicates a strong linear relationship.

    • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected. It is commonly calculated using the formula: LOD = 3 * Sb / m , where Sb is the standard deviation of the blank signal (from ~10 replicate measurements of the background) and 'm' is the slope of the calibration curve.[4]

    • Sample Analysis: To measure an unknown sample, prepare it in the same supporting electrolyte and record its DPV response. The concentration can be determined from the measured peak current using the calibration curve equation.

Part 4: Data Summary and Performance

The performance of electrochemical sensors is highly dependent on the electrode material. Modification of standard electrodes with nanomaterials can dramatically improve detection limits and sensitivity.

Electrode ModificationAnalyte(s)TechniqueLinear Range (μM)LOD (μM)Reference
MoS₂/Ni-MOF / SPGE4-AminophenolDPV0.1 - 6000.04[17]
N,S-WSC / GCEParacetamol, p-AminophenolDPV1.0 - 300 (PAP)0.038[18]
Ag-Pd@rGO / GCEParacetamol, p-AminophenolDPV1.0 - 300 (PAP)0.013[2][19]
Ni-Co LDHs / GCE4-Aminophenol, AcetaminophenDPV0.5 - 7000.015[3]
Poly(chromium Schiff base) / GCEParacetamol, 4-AminophenolDPV0.008 - 0.133 (4-AP)0.0056[20]
N-CMOS / GCEParacetamol, p-AminophenolDPV0.1 - 100 (PAP)0.0456[21]

Abbreviations: MoS₂/Ni-MOF (Molybdenum Disulfide/Nickel-Metal Organic Framework), SPGE (Screen-Printed Graphite Electrode), N,S-WSC (Nitrogen and Sulfur co-doped Walnut Shell Carbon), GCE (Glassy Carbon Electrode), Ag-Pd@rGO (Silver-Palladium Bimetal Nanoparticles on reduced Graphene Oxide), Ni-Co LDHs (Nickel-Cobalt Layered Double Hydroxides), N-CMOS (N-doped Carbon dots decorated with Manganese Oxide Nanospheres), DPV (Differential Pulse Voltammetry), LOD (Limit of Detection).

Conclusion

Electrochemical methods provide a robust, sensitive, and efficient platform for the detection and quantification of amino-phenolic compounds.[22] By leveraging techniques like cyclic and differential pulse voltammetry, researchers and drug development professionals can perform rapid quality control, study drug degradation, and conduct metabolic research with relatively low-cost instrumentation. The true power of modern electroanalysis lies in the rational design of modified electrodes, where nanomaterials can be tailored to achieve exceptionally low detection limits and high selectivity, meeting the stringent demands of the pharmaceutical industry.[6] The validation of these electroanalytical methods is crucial to ensure the reliability and accuracy of the results, making them a viable and powerful alternative to traditional analytical techniques.[23][24]

References

  • - PubMed

  • - ResearchGate

  • - MDPI

  • - ResearchGate

  • - PMC

  • - KoreaScience

  • - SciELO

  • - AVESİS

  • - PubMed

  • - IEEE Xplore

  • - PubMed

  • - MDPI

  • - ResearchGate

  • - Taylor & Francis

  • - MDPI

  • - ResearchGate

  • - ResearchGate

  • - PubMed

  • - RSC Publishing

  • - PMC

  • - IIETA

  • - International Journal of Electrochemical Science

  • - American Chemical Society

  • - New Journal of Chemistry (RSC Publishing)

  • - Semantic Scholar

  • - Journal of Environmental and Bioanalytical Electrochemistry

  • - ResearchGate

  • - SciSpace

  • - ResearchGate

  • - MDPI

  • - PubMed

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - Comptes Rendus de l'Académie des Sciences

  • - ResearchGate

  • - AVESİS

  • - Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Chimie

  • - PubMed

  • - CORE

  • - Analyst (RSC Publishing)

  • - PMC

  • - IntechOpen

  • - Universidade Federal Rural do Rio de Janeiro

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic hurdles you will face when synthesizing 2-{1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic hurdles you will face when synthesizing 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol .

This target molecule is a highly polar, sterically hindered secondary amine featuring two distinct hydroxyl groups (phenolic and aliphatic) and two chiral centers. Synthesizing this molecule via the reductive amination of 2-hydroxyacetophenone and 4-aminobutan-2-ol presents unique challenges in chemoselectivity, stereocontrol, and product isolation.

Below is the field-proven, self-validating framework to overcome these bottlenecks.

SynthesisWorkflow Start 2-Hydroxyacetophenone + 4-Aminobutan-2-ol ImineForm Imine Formation (Ti(OiPr)4, THF, 60°C) Start->ImineForm Intermediate Titanium-Imine Complex ImineForm->Intermediate H2O removal Reduction Reductive Amination (NaBH(OAc)3, 0°C) Intermediate->Reduction Workup Isoelectric Workup (pH 9.5, EtOAc/iPrOH) Reduction->Workup Quench & Extract Product 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Workup->Product Purified Yield

Fig 1. Optimized synthetic workflow for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol.

Section 1: Overcoming Thermodynamic Barriers in Imine Formation

FAQ: Why is my starting material (2-hydroxyacetophenone) failing to form an imine with 4-aminobutan-2-ol?

Expert Insight: The ortho-hydroxyl group on 2-hydroxyacetophenone forms a highly stable intramolecular hydrogen bond with the ketone carbonyl. This pseudo-six-membered ring drastically reduces the electrophilicity of the carbonyl carbon. Standard Dean-Stark conditions or weak acid catalysis (like acetic acid) are insufficient to break this thermodynamic sink.

The Solution: You must use a strong oxophilic Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) coordinates with both the phenolic oxygen and the carbonyl oxygen, disrupting the hydrogen bond and activating the carbonyl for nucleophilic attack. Simultaneously, it acts as an irreversible water scavenger to drive the equilibrium forward.

ReactionPathway Ketone o-Hydroxyacetophenone (H-Bonded) TiComplex Ti(OiPr)4 Activation (H-Bond Disrupted) Ketone->TiComplex Ti(OiPr)4 Iminium Target Iminium Ion TiComplex->Iminium + Amine Amine Secondary Amine Iminium->Amine STAB Reduction

Fig 2. Mechanistic pathway overcoming intramolecular hydrogen bonding.

Section 2: Chemoselective Reduction (Preventing Over-Alkylation)

FAQ: How do I prevent the formation of tertiary amines or the premature reduction of the unreacted ketone?

Expert Insight: Due to the high reactivity of imine intermediates, conventional reductive amination can easily lead to a complex mixture of primary, secondary, and tertiary amines if the hydride source is not carefully calibrated ([1]). Sodium borohydride (NaBH₄) is too reactive and will indiscriminately reduce your starting ketone to a secondary alcohol.

Sodium triacetoxyborohydride (STAB / NaBH(OAc)₃) is the optimal choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over the neutral ketone ([2]).

Table 1: Quantitative Comparison of Reducing Agents for 2-Hydroxyacetophenone Amination

Reducing AgentReactivityChemoselectivityByproduct RiskRecommendation
NaBH₄ HighLow (Reduces ketones)High (Alcohols)Not Recommended
NaBH₃CN ModerateHigh (at pH 3-4)High (Toxic HCN gas)Use with extreme caution
Leuckart (HCOOH) LowLowHigh (Complex mixtures)Avoid for this substrate[3]
NaBH(OAc)₃ MildVery HighLowOptimal for lab scale
H₂ / Pd-C HighHighLow (Over-reduction)Optimal for scale-up [2]

Section 3: Self-Validating Protocol for Titanium-Mediated Reductive Amination

To ensure scientific integrity, this protocol includes built-in In-Process Controls (IPCs) so the system validates itself at every critical juncture.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-hydroxyacetophenone (1.0 eq) and 4-aminobutan-2-ol (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)₄ (1.2 eq) dropwise at room temperature. Stir at 60 °C for 12 hours.

    • Validation (IPC 1): Take a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The complete disappearance of the ketone spot (Rf ~0.6) confirms successful imine formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in portions over 15 minutes. Stir for 4 hours at room temperature.

    • Validation (IPC 2): LC-MS analysis of a quenched aliquot must show the disappearance of the imine mass and the appearance of the product peak at m/z 210.1 ([M+H]⁺ for C₁₂H₁₉NO₂).

  • Quenching: Quench cautiously with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the titanium salts precipitate as a dense white TiO₂ solid.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium dioxide, washing the filter cake thoroughly with ethyl acetate.

Section 4: Isolation of Highly Polar Amphoteric Compounds

FAQ: My reaction works according to LC-MS, but my extraction yields are <20%. Where is my product?

Expert Insight: Your product contains a basic secondary amine (pKa ~9.8) and an acidic phenol (pKa ~10.0). At a neutral pH, it exists largely as a highly water-soluble zwitterion. Furthermore, the aliphatic hydroxyl group forms a robust hydration shell, trapping it in the aqueous layer.

The Solution: You must perform an Isoelectric Extraction .

  • Adjust the aqueous filtrate exactly to pH 9.5 - 9.8 using 1M NaOH. This targets the isoelectric point (pI) where the molecule has a net-zero charge, minimizing its water solubility.

  • Extract three times with a 4:1 mixture of Ethyl Acetate and Isopropanol . Causality: The addition of isopropanol disrupts the hydrogen-bonded hydration shell around the aliphatic alcohol, forcing the product to partition into the organic phase.

Section 5: Stereochemical Considerations

FAQ: How can I control the diastereomeric ratio (dr) of the two chiral centers?

Expert Insight: If enantiopure 4-aminobutan-2-ol is used, the newly formed chiral center at the benzyl position will still yield a mixture of diastereomers under standard hydride reduction. For high diastereoselectivity, transition to a biocatalytic reductive amination.

Engineered Imine Reductases (IREDs) or Reductive Aminases (RedAms) provide a highly controlled chiral pocket that dictates the facial attack of the hydride. These biocatalysts can catalyze both imine formation and reduction in one pot, often achieving >95% diastereomeric excess (de) while entirely preventing over-alkylation ([4]).

References

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control Source: European Journal of Organic Chemistry (via MDPI archive) URL: [Link]

  • Title: An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction Source: SciSpace / Acta Chemica Scandinavica URL: [Link]

Sources

Optimization

Improving the yield of the 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol synthesis reaction

Welcome to the technical support center for the synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important β-amino alcohol. The synthesis, typically achieved through the reductive amination of 2-hydroxyacetophenone with 3-aminobutan-1-ol, is a critical reaction that can present several challenges. This document provides practical, experience-driven solutions to overcome these hurdles.

I. Reaction Overview & Mechanism

The synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a classic example of reductive amination. The overall transformation involves two key steps: the formation of a Schiff base (imine) intermediate from the condensation of 2-hydroxyacetophenone and 3-aminobutan-1-ol, followed by the reduction of the C=N double bond to yield the desired secondary amine.

Reductive Amination Mechanism cluster_reactants Starting Materials cluster_product Final Product ketone 2-Hydroxyacetophenone carbinolamine Carbinolamine Intermediate ketone->carbinolamine Nucleophilic Attack amine 3-Aminobutan-1-ol amine->carbinolamine schiff_base Schiff Base (Imine) carbinolamine->schiff_base Dehydration (-H2O) product 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol schiff_base->product Reduction [H] Troubleshooting Imine Formation start Low Imine Yield? check_water Is water being removed? start->check_water check_ph Is the pH optimal (5-6)? check_water->check_ph Yes add_dehydrating Add dehydrating agent (e.g., MgSO₄) or use Dean-Stark. check_water->add_dehydrating No check_temp_time Are temperature/time sufficient? check_ph->check_temp_time Yes adjust_ph Add catalytic acetic acid. check_ph->adjust_ph No increase_temp_time Increase reaction temperature or time. check_temp_time->increase_temp_time No success Improved Imine Formation check_temp_time->success Yes add_dehydrating->check_ph adjust_ph->check_temp_time increase_temp_time->success

Troubleshooting

Technical Support Center: Method Refinement for the Purification of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol. We will address common challenges, o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol. We will address common challenges, offer detailed troubleshooting, and present validated protocols to enhance purity, yield, and stability.

Part 1: Understanding the Molecule: Core Purification Challenges

Before troubleshooting, it's crucial to understand the physicochemical properties of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol that influence its purification.

  • Amphoteric Nature : The molecule possesses a weakly acidic phenolic hydroxyl group and a basic secondary amino group, allowing for pH-dependent solubility manipulations.[1]

  • Chirality : The structure contains two chiral centers—one at the benzylic carbon and one at the hydroxyl-bearing carbon of the butyl group. This results in the potential for four stereoisomers (two pairs of diastereomers). Diastereomers have different physical properties and can often be separated by standard chromatography, while enantiomers require chiral separation techniques.[2][3]

  • Polarity : The presence of two hydroxyl groups and a secondary amine makes the molecule quite polar, influencing solvent selection for both chromatography and crystallization.

  • Stability : Phenolic compounds, especially aminophenols, are susceptible to oxidation, which can lead to the formation of colored impurities.[4][5] Thermal degradation is also a concern.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification?

A1: Impurities can originate from starting materials, side reactions, or degradation. A summary of potential impurities is provided in Table 1.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Likely Origin Recommended Removal Method
2-Hydroxyacetophenone Unreacted starting material Column Chromatography, Acid-Base Extraction
3-Amino-1-butanol Unreacted starting material Column Chromatography, Water Wash
Dimerized/Oxidized Species Oxidation of the phenol moiety Activated Carbon Treatment, Inert Atmosphere Processing

| Diastereomers | | Non-stereoselective synthesis | High-Resolution Flash Chromatography, HPLC |

Q2: Which primary purification technique should I start with for a crude reaction mixture?

A2: For most crude mixtures, flash column chromatography on silica gel is the most effective initial step to remove the bulk of impurities and unreacted starting materials.[8][9][10] However, due to the basicity of the amine, special precautions are necessary to avoid low yield and tailing. See Protocol 1 for a detailed methodology using a deactivated stationary phase.

Q3: My compound appears pure by TLC and ¹H NMR, but I suspect there are stereoisomers. How can I confirm and separate them?

A3: Thin-Layer Chromatography (TLC) and standard Nuclear Magnetic Resonance (NMR) may not resolve diastereomers, and certainly not enantiomers.

  • Diastereomer Separation : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing isomeric purity. Diastereomers can often be separated on a standard reverse-phase (C18) or normal-phase column with an optimized mobile phase.[11] High-resolution flash chromatography can also be effective.

  • Enantiomer Separation : To separate enantiomers, you must use a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC).[2][3][11] Polysaccharide-based CSPs are a common starting point.

Q4: Can I use acid-base extraction to purify my compound?

A4: Yes, acid-base extraction is a powerful technique for this molecule, especially for removing neutral impurities.[1] By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1 M HCl), the protonated amine will move to the aqueous phase, leaving neutral impurities behind. Subsequently, basifying the aqueous layer and re-extracting will recover the purified product. See Protocol 2 for details.

Part 3: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems in a cause-and-solution format.

Purification Strategy Decision Flow Start Crude Product PurityCheck Assess Crude Purity (TLC/NMR) Start->PurityCheck HighImpurity High Impurity Load? PurityCheck->HighImpurity Chromatography Flash Column Chromatography (Protocol 1) HighImpurity->Chromatography Yes Extraction Acid-Base Extraction (Protocol 2) HighImpurity->Extraction No (Mainly neutral impurities) IsomerCheck Stereoisomers Present? Chromatography->IsomerCheck Extraction->IsomerCheck Crystallization Recrystallization for Final Polishing (Protocol 3) FinalProduct Pure Product (>99%) Crystallization->FinalProduct ChiralSep Chiral HPLC/SFC for Isomer Separation (Protocol 4) ChiralSep->Crystallization IsomerCheck->Crystallization No IsomerCheck->ChiralSep Yes

Caption: Decision workflow for purification method selection.

Issue 1: The final product has a persistent yellow or brown color.

  • Root Cause : This is almost certainly due to the oxidation of the electron-rich aminophenol ring system. Exposure to oxygen, light, or trace metal impurities can catalyze this process.[5]

  • Solution Strategy :

    • Inert Atmosphere : Perform all purification steps, especially solvent evaporation, under an inert atmosphere like nitrogen or argon.

    • Degas Solvents : Before use, sparge chromatography eluents and recrystallization solvents with nitrogen or argon to remove dissolved oxygen.

    • Antioxidant Use : During aqueous extractions, adding a small amount of an antioxidant like sodium metabisulfite or sodium dithionite can prevent oxidation.[4]

    • Storage : Store the final compound in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., <4°C).

Issue 2: Very low yield after silica gel column chromatography.

  • Root Cause : The basic secondary amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption or significant band tailing, resulting in poor separation and recovery.

  • Solution Strategy :

    • Amine Deactivation : The most common and effective solution is to add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to your eluent system (e.g., Hexane/Ethyl Acetate/TEA 50:49:1). The TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute properly.

    • Alternative Stationary Phases : If the issue persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective. Alternatively, reverse-phase (C18) chromatography is an excellent option where such ionic interactions are minimized.

Issue 3: The compound will not crystallize from any solvent system.

  • Root Cause 1: Residual Impurities : Even small amounts of impurities can disrupt the formation of a crystal lattice. A purity level of >95% is generally recommended before attempting crystallization.

  • Solution 1 : Re-purify the material using high-resolution chromatography.

  • Root Cause 2: Incorrect Solvent or Technique : The compound may be highly soluble in common solvents, or it may be a low-melting solid or an oil.

  • Solution 2 :

    • Systematic Solvent Screening : Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, methanol, dichloromethane) and slowly add a "poor" anti-solvent (e.g., hexanes, heptane, water) until turbidity persists. Then, warm to redissolve and cool slowly.[12][13]

    • Induce Crystallization : Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.

    • Consider Salt Formation : If the freebase is an oil, forming a salt (e.g., hydrochloride or oxalate) can often yield a highly crystalline solid which can be purified by recrystallization and then neutralized back to the freebase if required.[12]

Issue 4: The compound degrades upon concentration with a rotary evaporator.

  • Root Cause : The combination of heat and residual oxygen can accelerate thermal and oxidative degradation.[6][7]

  • Solution Strategy :

    • Reduce Temperature : Keep the water bath temperature below 40°C.

    • Improve Vacuum : Use a high-performance vacuum pump to lower the boiling point of the solvent, allowing for rapid evaporation at a lower temperature.

    • Inert Gas Bleed : If possible, use a nitrogen or argon bleed into the rotary evaporator instead of air to maintain an inert atmosphere.

Troubleshooting: Low Yield After Chromatography Start Low Yield Observed CheckTailing Examine TLC: Significant Tailing? Start->CheckTailing Adsorption Probable Cause: Strong Adsorption to Acidic Silica CheckTailing->Adsorption Yes Degradation Probable Cause: On-Column Degradation CheckTailing->Degradation No (Streaking/New Spots) Solution1 Solution: Add 1% Triethylamine to Eluent Adsorption->Solution1 Solution2 Solution: Switch to Alumina or Reverse-Phase (C18) Column Degradation->Solution2 Success Yield Improved Solution1->Success Solution2->Success

Caption: Troubleshooting flowchart for low chromatography yield.

Part 4: Validated Experimental Protocols

Protocol 1: Flash Column Chromatography with Amine Deactivation

This protocol is designed to purify the title compound from a crude reaction mixture containing starting materials and non-polar byproducts.

  • Slurry Preparation : Pre-adsorb the crude material onto a small amount of silica gel (approx. 1-2x the mass of the crude product) using a minimal amount of dichloromethane or methanol. Evaporate to a dry, free-flowing powder.

  • Eluent Preparation : Prepare the mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 1% triethylamine (v/v) to the final mixture to prevent tailing. (e.g., for 1 L of eluent, use 495 mL Ethyl Acetate, 495 mL Hexane, and 10 mL Triethylamine).

  • Column Packing : Wet-pack a silica gel column with the prepared eluent.

  • Loading : Carefully load the pre-adsorbed slurry onto the top of the packed column.

  • Elution : Run the column using a gradient elution, starting with a lower polarity (e.g., 20% EtOAc in Hexane + 1% TEA) and gradually increasing to a higher polarity (e.g., 80% EtOAc in Hexane + 1% TEA).

  • Fraction Collection : Collect fractions and monitor by TLC (using a plate visualized with UV light and/or a potassium permanganate stain).

  • Pooling & Concentration : Combine the pure fractions and concentrate under reduced pressure (bath temp < 40°C).

Protocol 2: Purification via Acid-Base Extraction

This method is effective for removing neutral or acidic impurities.[1]

  • Dissolution : Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash : Add an equal volume of 1 M aqueous HCl. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation : Allow the layers to separate. The desired compound, now as a protonated hydrochloride salt, will be in the upper aqueous layer. The neutral impurities will remain in the lower organic layer.

  • Back-Extraction : Drain and discard the organic layer. To the aqueous layer, add fresh organic solvent and shake again to remove any lingering impurities. Discard the organic layer.

  • Neutralization : Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is > 9.

  • Product Extraction : Extract the now-neutralized product from the aqueous layer with several portions of fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Protocol 3: HPLC Method for Purity and Diastereomer Analysis

This provides a starting point for analytical method development.

Table 2: Example HPLC Conditions

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C

| Detection | UV at 280 nm |

Rationale: This reverse-phase method provides excellent separation for polar compounds. The acidic modifier helps to ensure sharp peak shapes by keeping the amine protonated. This method should be capable of separating the two diastereomeric pairs. For enantiomeric separation, a chiral column would be required.[3][11]

References

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2023). MDPI. Available at: [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PMC. Available at: [Link]

  • The method for purifying crude 4-aminophenol. (1987). Google Patents.
  • Purification of N-acetyl aminophenols. (1989). European Patent Office. Available at: [Link]

  • 2-[1-(3-Aminophenylimino)ethyl]phenol. (2011). PMC. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. Available at: [Link]

  • Process for the purification of an aminoalcohol. (1999). Google Patents.
  • Crystal structure of 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde. (2010). PMC. Available at: [Link]

  • Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. (n.d.). Agilent. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2003). Organic Syntheses. Available at: [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (2023). MDPI. Available at: [Link]

  • Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. (2006). MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Crystal structure of 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde. (2010). ResearchGate. Available at: [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]

  • Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. (2020). Asian Publication Corporation. Available at: [Link]

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. (n.d.). Hrčak. Available at: [Link]

  • Process for the purification of p-aminophenol. (1981). European Patent Office. Available at: [Link]

  • PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. (2003). European Patent Office. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2013). Growing Science. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC. Available at: [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). PubMed. Available at: [Link]

  • Degradation of 2-sec-butylphenol: 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid as intermediates. (n.d.). University of Groningen. Available at: [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). MDPI. Available at: [Link]

  • Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. (2023). DergiPark. Available at: [Link]

  • Effects of formulation factors on the crystal structure of freeze dried sugar alcohols. (n.d.). J-STAGE. Available at: [Link]

Sources

Optimization

Resolving inconsistencies in the biological activity of synthesized phenolic compounds

Welcome to the Phenolic Compound Assay Support Center . As researchers and drug development professionals, you are likely aware that synthesized phenolic compounds and polyphenols are notorious for exhibiting erratic bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phenolic Compound Assay Support Center . As researchers and drug development professionals, you are likely aware that synthesized phenolic compounds and polyphenols are notorious for exhibiting erratic biological activity. This guide is engineered to help you troubleshoot inconsistencies by addressing the root causes: chemical instability, redox cycling, and colloidal aggregation.

Below, you will find targeted FAQs, self-validating experimental protocols, and mechanistic insights to ensure the scientific integrity of your hit-to-lead pipelines.

Section 1: Chemical Stability & Stock Handling

Q: Why do the IC50 values of my synthesized phenolic compounds drift significantly over a 4-week testing period when using the same DMSO stock?

A: This is a classic symptom of solvent-driven degradation and auto-oxidation. Phenolic compounds are highly susceptible to oxidation, which is accelerated by trace water in hygroscopic solvents like DMSO, ambient light, and room-temperature storage. For instance, UV spectroscopy studies show that while compounds like quercetin and gallic acid maintain high stability in 10% DMSO under refrigerated conditions, their absorbance values fluctuate and degrade significantly at room temperature or in unoptimized aqueous buffers[1]. Furthermore, phenolics become highly unstable in alkaline conditions (pH > 7.4) due to enhanced prooxidant activity and rapid deprotonation of the hydroxyl groups[2].

Protocol 1: Self-Validating Stock Preparation & Storage To establish causality between compound degradation and assay drift, implement this controlled handling protocol:

  • Lyophilization: Store synthesized phenolics as dry, lyophilized powders in amber glass vials purged with argon or nitrogen gas.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO (≥99.9% purity) to a concentration of 10-50 mM immediately before the first assay.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-20 µL) to prevent freeze-thaw cycles.

  • Storage: Store aliquots at -80°C. Refrigeration (4°C) is only acceptable for short-term storage (under 1 week)[1].

  • Validation Step (LC-MS/UV-Vis): Before running a critical assay, spike a control aliquot into your assay buffer. Run a rapid UV-Vis or LC-MS scan to confirm the parent mass and verify the absence of quinone oxidation products.

Section 2: Pan-Assay Interference (PAINS) & Redox Cycling

Q: My phenolic compound shows incredible efficacy in MTT and LDH cell viability assays, but fails to show target engagement in orthogonal assays. Is this a false positive?

A: Yes, it is highly likely a false positive. Phenolic compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS) because they are potent redox cyclers[3]. In oxygenated aqueous media, phenolics spontaneously oxidize to quinones, generating reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and superoxide anions[4]. This redox chemistry directly interferes with tetrazolium-based assays (like MTT), as the phenolic compound artificially reduces the dye to formazan, falsely inflating apparent cell viability[5].

Protocol 2: Orthogonal ATP-Luciferase Validation To bypass redox interference, transition to an assay that does not rely on electron transfer:

  • Cell Plating: Plate cells in opaque 96-well or 384-well plates to prevent optical cross-talk.

  • Treatment: Treat cells with your phenolic compound (0.1 µM to 100 µM) in a buffer containing 25 mM HEPES to stabilize pH and prevent alkaline-driven oxidation[2].

  • Incubation: Incubate for the desired time point (e.g., 24-48 hours).

  • Reagent Addition: Add a commercially available ATP-luciferase reagent (e.g., CellTiter-Glo) directly to the wells. The luciferase enzyme uses cellular ATP to generate a luminescent signal, which is immune to redox-cycling interference[5].

  • Validation Step: Include a "compound-only" control well (no cells) with the luciferase reagent to ensure the phenolic compound does not directly quench the luminescence.

G Phenol Phenolic Compound (Reduced State) O2 Dissolved Oxygen (Assay Buffer) Phenol->O2 Electron Transfer Quinone Quinone Intermediate (Oxidized State) Phenol->Quinone Auto-oxidation MTT MTT Dye Reduction (False Viability Signal) Phenol->MTT Direct Reduction ROS Reactive Oxygen Species (H2O2, Superoxide) O2->ROS Generates Toxicity Cellular Toxicity (True Biological Effect) ROS->Toxicity Induces Stress Quinone->Phenol Redox Cycling

Mechanism of redox-cycling interference by phenolics in viability assays.

Section 3: Colloidal Aggregation & Non-Specific Binding

Q: My compound inhibits multiple, structurally unrelated kinase targets at concentrations between 10-50 µM. Is it a promiscuous inhibitor?

A: While some phenolics have polypharmacological properties, broad-spectrum inhibition at micromolar concentrations is a hallmark of colloidal aggregation. Lipophilic phenolic compounds tend to self-associate in aqueous buffers, forming sub-micron spherical aggregates[6]. These colloids act like "sponges," non-specifically sequestering and denaturing proteins, leading to false-positive enzyme inhibition.

Protocol 3: Detergent-Reversibility Assay To prove that inhibition is driven by specific target engagement rather than colloidal aggregation, use a non-ionic detergent counter-screen:

  • Baseline Assay: Run your standard enzymatic inhibition assay (e.g., kinase activity) with a dose-response curve of the phenolic compound (1 µM to 100 µM). Calculate the baseline IC50.

  • Detergent Addition: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 or Brij-35. These detergents disrupt colloidal aggregates without denaturing the target enzyme[6][7].

  • Comparative Assay: Re-run the dose-response curve in the detergent-supplemented buffer.

  • Validation Step: Compare the IC50 values. If the compound loses its inhibitory activity (IC50 shifts >10-fold higher) in the presence of the detergent, the initial hit was an artifact of colloidal aggregation.

G Start Inconsistent Assay Result Detected CheckStability 1. Verify Stock Stability (LC-MS / UV-Vis) Start->CheckStability Degraded Degraded: Prepare Fresh Stock CheckStability->Degraded Stable Stable: Proceed to Step 2 CheckStability->Stable CheckRedox 2. Assess Redox Interference (Switch to ATP Assay) RedoxActive Redox Active: Use Orthogonal Readout CheckRedox->RedoxActive NoRedox No Interference: Proceed to Step 3 CheckRedox->NoRedox CheckAgg 3. Test for Aggregation (Add 0.01% Triton X-100) Aggregator Aggregator: Flag as False Positive CheckAgg->Aggregator TrueHit True Hit: Proceed to Hit-to-Lead CheckAgg->TrueHit Stable->CheckRedox NoRedox->CheckAgg

Troubleshooting workflow for resolving phenolic compound assay inconsistencies.

Quantitative Data Summaries

Table 1: Solvent and Condition Impact on Phenolic Stability Data demonstrates the critical need for appropriate solvent selection and temperature control to prevent degradation[1].

Phenolic CompoundSolventStorage ConditionStability Profile (4-Week Variance)
QuercetinDMSO (10%)Refrigerated (4°C)Excellent (Std. Dev: 0.021)
QuercetinEthanol (100%)Room Temp (25°C)Poor / High Variability (Std. Dev: 0.119)
Gallic AcidDMSO (10%)Refrigerated (4°C)Excellent (Std. Dev: 0.019)
Gallic AcidEthanol (70%)Room Temp (25°C)Moderate (Std. Dev: 0.094)
Ellagic AcidDMSO (10%)Refrigerated (4°C)Excellent (Minimal Fluctuation)

Table 2: Assay Interference Mechanisms & Mitigation Strategies Thresholds and solutions for common PAINS-related assay artifacts[5][6][7].

Interference MechanismTarget Assay TypeTypical Concentration ThresholdMitigation Strategy / Counter-Screen
Colloidal AggregationKinase / Enzymatic10 µM - 100 µMAdd 0.01% Triton X-100 or Brij-35 to buffer.
Redox Cycling (ROS)MTT / LDH Viability> 10 µMSwitch to Luciferin/Luciferase ATP assay.
Auto-oxidationLong-term Cell CultureTime-dependent (>12h)Add 150 U/mL SOD and 300 U/mL Catalase.

References

  • Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark.[Link]

  • Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. ACS Publications.[Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage.[Link]

  • Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase. NCBI PMC.[Link]

  • Activity profiles of analog series containing pan assay interference compounds. RSC.[Link]

  • In Vitro Biological Target Screening and Colloidal Aggregation of Minor Cannabinoids. ACS Publications.[Link]

  • Inhibition of Inositol Polyphosphate Kinases by Quercetin and Related Flavonoids: A Structure/Activity Analysis. NCBI PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol with Known Antioxidants: A Guide for Researchers

Introduction: The Imperative for Novel Antioxidants in an Oxidative World Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in a vast array of human pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Antioxidants are compounds that can delay or prevent the oxidation of a substrate at low concentrations.[2] Their mechanisms are varied, ranging from direct scavenging of free radicals to the chelation of transition metals and modulation of cellular signaling pathways.[1][3]

While natural antioxidants from plant sources are abundant, the demand for synthetic antioxidants with tailored properties such as enhanced stability, bioavailability, and specific cellular targeting continues to drive research and development.[4][5] This guide provides a comparative analysis of a novel compound, 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, against a panel of well-characterized antioxidants. Due to the absence of direct experimental data on this specific molecule in peer-reviewed literature, this analysis is grounded in established structure-activity relationships (SAR) of phenolic and aminophenolic compounds to predict its potential efficacy and guide future experimental validation.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel antioxidant candidates.

Molecular Profiles and Structure-Activity Relationship (SAR) Analysis

The antioxidant capacity of a phenolic compound is fundamentally linked to its chemical structure. Key determinants include the number and position of hydroxyl groups, the presence of other electron-donating or electron-withdrawing substituents, and steric hindrance around the active functional groups.[6][7]

Compound of Interest:

  • 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol: This molecule possesses a phenol backbone, which is a primary structural feature of many potent antioxidants. The hydroxyl (-OH) group on the aromatic ring is the principal site for donating a hydrogen atom to neutralize free radicals.[2] The presence of an aminoethyl side chain introduces a secondary amine and an additional hydroxyl group, which could influence its solubility, metal-chelating ability, and interaction with biological membranes. The ortho position of the aminoethyl group relative to the phenolic hydroxyl is significant, as ortho- and para-substituted aminophenols are known to exhibit greater antioxidant activity than their meta-counterparts.[6][8]

Reference Antioxidants:

  • 2-Aminophenol & 4-Aminophenol: These compounds are structurally related to our target molecule. Their antioxidant activity is well-documented and stems from the synergistic action of the hydroxyl and amino groups, which allows for the formation of stable quinone-imine species after radical scavenging.[6][8]

  • Butylated Hydroxytoluene (BHT): A widely used synthetic phenolic antioxidant in the food and chemical industries.[4] Its antioxidant activity is derived from the phenolic hydroxyl group, while the bulky tert-butyl groups provide steric hindrance, which enhances the stability of the resulting phenoxyl radical.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant and is often used as a standard in antioxidant capacity assays.[9]

The primary mechanism for phenolic antioxidants is the transfer of a hydrogen atom from their hydroxyl group to a free radical, thus terminating the oxidative chain reaction.[2][10] For 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, the phenolic -OH group is the most likely hydrogen donor. The resulting phenoxyl radical's stability, a key factor in its antioxidant potential, would be influenced by the adjacent aminoethyl substituent.

Comparative In Vitro Antioxidant Capacity

In vitro assays provide a fundamental screening of a compound's radical scavenging ability. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[8][11] The results are often expressed as IC50 (the concentration required to inhibit 50% of the radicals) or in terms of Trolox Equivalence Antioxidant Capacity (TEAC).

Table 1: Comparative Antioxidant Activity (Predicted vs. Known)

CompoundAssayIC50 (µM)Key Structural FeaturesReference
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol DPPH/ABTSPredicted: ModerateOrtho-aminophenol structure, flexible side chainN/A
2-AminophenolDPPH~45Ortho-position of -OH and -NH2 groups[12]
4-AminophenolDPPH~30Para-position of -OH and -NH2 groups[6]
BHTDPPH~100Sterically hindered phenol[4]
TroloxDPPH~50Chromanol ring, carboxyl group[9]

Note: The predicted activity for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a scientific estimation based on the high activity of ortho-aminophenol structures.[8][12] The side chain may introduce steric effects or alter solubility, which could either enhance or slightly diminish its radical scavenging ability compared to the parent 2-aminophenol. Experimental validation is essential.

Mechanistic Insights: Potential Cellular Pathways

Beyond direct radical scavenging, phenolic antioxidants can exert their effects by modulating intracellular signaling pathways.[1][3] A key pathway in the cellular antioxidant defense system is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the transcription of a battery of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Many phenolic compounds are known to activate the Nrf2 pathway. It is plausible that 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, due to its phenolic nature and potential to be oxidized to an electrophilic quinone-like species, could react with cysteine residues on Keap1, thereby liberating Nrf2 and upregulating the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Antioxidant 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Antioxidant->Keap1_Nrf2 Potential interaction ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Caption: Potential mechanism of action via the Nrf2-ARE signaling pathway.

Experimental Protocols for Evaluation

To empirically determine the antioxidant capacity of a novel compound like 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, a multi-assay approach is recommended. Below are detailed protocols for a common in vitro chemical assay and a more biologically relevant cell-based assay.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[11][13] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[11]

A. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol)

  • Reference standard (Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

B. Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample Solutions: Prepare a stock solution of the test compound and reference standard in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 1000 µM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of the sample or standard solutions to different wells.

    • Prepare a control well containing 100 µL of methanol.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.[11]

  • IC50 Determination: Plot the % Scavenging against the concentration of the test compound. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from the graph.[11]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL of DPPH Solution to all Wells P1->A2 P2 Prepare Serial Dilutions of Test Compound & Standard A1 Add 100 µL of Sample/ Standard to Wells P2->A1 A1->A2 A3 Incubate 30 min in the Dark A2->A3 D1 Read Absorbance at 517 nm A3->D1 D2 Calculate % Scavenging D1->D2 D3 Plot Curve & Determine IC50 D2->D3

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant capacity of a compound within a cellular environment, accounting for bioavailability, uptake, and metabolism.[14][15] It uses a cell-permeable fluorescent probe, DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. Antioxidants inhibit this oxidation.[16]

A. Materials and Reagents:

  • Human hepatocarcinoma (HepG2) or other suitable adherent cells

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator

  • Reference standard (Quercetin)

  • Fluorescent microplate reader (Ex: 485 nm, Em: 535 nm)

B. Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10^4 cells/well. Incubate for 24 hours until confluent.[15]

  • Treatment:

    • Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Treat the cells with 100 µL of medium containing the test compound or standard at various concentrations, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.[17]

  • Oxidation:

    • Remove the treatment solution and wash the cells once with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to all wells.[15]

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour.[17]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.

    • Calculate the CAA units using the formula: CAA Unit = 100 - ( ∫SA / ∫CA ) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Discussion and Future Directions

This guide presents a theoretical yet scientifically grounded comparison of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol with established antioxidants. Based on structure-activity relationships, the presence of an ortho-aminophenol moiety suggests a promising potential for radical scavenging activity.[6][8] The hydroxybutylamino side chain may enhance water solubility compared to highly lipophilic antioxidants like BHT, which could be advantageous for certain biological applications.

However, this side chain also introduces metabolic liabilities. The secondary amine and secondary alcohol could be sites for phase I and phase II metabolism, potentially altering the compound's activity and clearance rate in vivo. Furthermore, the potential for aminophenol-induced toxicity, while less pronounced with ortho-isomers compared to para-isomers that can form reactive quinoneimines, must be carefully evaluated.

Future experimental work should focus on:

  • Synthesis and Characterization: Chemical synthesis and full structural verification of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol.

  • In Vitro Validation: Performing a panel of antioxidant assays (DPPH, ABTS, ORAC) to determine its IC50 and TEAC values.

  • Cellular Efficacy: Conducting the CAA assay to confirm its activity in a biological context and assessing its ability to modulate the Nrf2 pathway.

  • Safety and Toxicity: Evaluating its cytotoxicity in relevant cell lines and investigating its metabolic profile.

By systematically addressing these points, the true potential of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol as a novel antioxidant therapeutic agent can be elucidated.

References

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions. PubMed. [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. PubMed. [Link]

  • Phenolic Antioxidants and Human Health. Encyclopedia MDPI. [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. [Link]

  • [Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. PubMed. [Link]

  • Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. MDPI. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC. [Link]

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. PMC. [Link]

  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. PMC. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • DPPH and ABTS Radical Scavenging Assays. Scribd. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Semantic Scholar. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

  • Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. MDPI. [Link]

  • Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives. PubMed. [Link]

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Comparative

Validating the Biological Activity of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol in Secondary Assays: A Comparative Guide

Introduction & Biological Context The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (CAS: 1342002-74-7)[1] represents a unique structural class of ortho-hydroxy phenethylamine derivatives featuring a bulky N-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (CAS: 1342002-74-7)[1] represents a unique structural class of ortho-hydroxy phenethylamine derivatives featuring a bulky N-substituent. Because of its structural homology to endogenous trace amines (such as β -phenethylamine) and synthetic amphetamines, it serves as a highly compelling candidate for modulating the Trace Amine-Associated Receptor 1 (TAAR1) .

TAAR1 is a Gs-coupled G-protein-coupled receptor (GPCR) that has emerged as a breakthrough therapeutic target for schizophrenia, drug addiction, and metabolic disorders[2]. To objectively validate the biological activity of this compound (hereafter referred to as HBAEP ) beyond primary high-throughput binding screens, researchers must employ robust secondary functional assays.

This guide provides a comprehensive framework for validating HBAEP by comparing its performance against two clinically advanced TAAR1 ligands: Ulotaront (SEP-363856, a full agonist)[3] and Ralmitaront (RO6889450, a partial agonist).

Mechanistic Pathway & Assay Rationale

TAAR1 activation triggers a bifurcated signaling cascade. The primary, highly efficacious pathway involves G α s coupling, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP)[4]. A secondary, notably weaker pathway involves G-protein-coupled receptor kinase (GRK) phosphorylation and subsequent β -arrestin 2 recruitment[5].

Understanding this bifurcation is critical for identifying biased agonism—a phenomenon where a ligand preferentially activates one pathway over the other, potentially improving therapeutic efficacy while minimizing side effects.

TAAR1_Signaling Ligand HBAEP (TAAR1 Agonist) Receptor TAAR1 (GPCR) Ligand->Receptor Binds Gs Gαs Protein Receptor->Gs Activates GRK GRK Phosphorylation Receptor->GRK Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation (TR-FRET Assay) AC->cAMP Synthesizes Arrestin β-Arrestin 2 Recruitment (BRET Assay) GRK->Arrestin Promotes

Bifurcated TAAR1 signaling: Gs-mediated cAMP production and β-arrestin 2 recruitment.

Secondary Assay Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate specific controls and kinetic parameters to rule out false positives caused by compound interference or cellular artifacts.

Assay 1: TR-FRET cAMP Accumulation (Gs-Coupling)

Expertise & Causality: Phenolic compounds like HBAEP can exhibit auto-fluorescence that confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing long-emission lanthanide fluorophores (e.g., Europium). A time delay before signal acquisition allows short-lived background fluorescence to decay, isolating the true assay signal[6]. Furthermore, the inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical; it prevents cAMP degradation, ensuring the measured signal is purely a function of TAAR1-mediated AC synthesis rather than downstream metabolic variations.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1 (hTAAR1). Resuspend in stimulation buffer (Hank's Balanced Salt Solution, 5 mM HEPES, 0.1% BSA, pH 7.4) supplemented with 0.5 mM IBMX.

  • Plating: Dispense 5,000 cells/well into a 384-well low-volume white microplate.

  • Compound Addition: Add HBAEP, Ulotaront, and Ralmitaront in a 10-point concentration-response curve (ranging from 10 pM to 100 µM).

  • Incubation: Incubate the plate at room temperature (RT) for 30 minutes to allow for optimal receptor activation and cAMP accumulation.

  • Detection: Add the Europium-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody (e.g., LANCE Ultra kit). Incubate for 1 hour at RT.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using 10 µM Forskolin (positive control for maximal AC activation) and vehicle (negative control). Proceed with data analysis only if Z' > 0.6.

Assay 2: BRET β -Arrestin 2 Recruitment (Biased Agonism)

Expertise & Causality: TAAR1 is notorious for poor plasma membrane expression and weak β -arrestin 2 translocation compared to classical GPCRs[7]. Traditional enzyme complementation assays often fail to capture this transient interaction or artificially amplify it. Bioluminescence Resonance Energy Transfer (BRET) in living cells provides real-time kinetic monitoring with the requisite sensitivity, avoiding the signal amplification artifacts common in reporter gene assays.

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding hTAAR1 tagged with Renilla luciferase (hTAAR1-Rluc8; BRET donor) and β -arrestin 2 tagged with Yellow Fluorescent Protein ( β -arr2-mVenus; BRET acceptor) at a 1:4 donor-to-acceptor ratio[5].

  • Plating: 24 hours post-transfection, detach cells and re-plate into 96-well white clear-bottom plates at a density of 30,000 cells/well. Incubate for an additional 24 hours.

  • Substrate Addition: Wash cells with PBS and add Coelenterazine h (5 µM final concentration) 10 minutes prior to reading to establish a baseline luminescence.

  • Compound Addition & Kinetic Read: Add HBAEP and reference ligands. Immediately measure the BRET signal (Emission 535 nm / Emission 480 nm) continuously for 30 minutes at 37°C.

  • Data Acquisition & Validation: Calculate the Net BRET ratio by subtracting the background BRET ratio of cells expressing only the hTAAR1-Rluc8 donor.

    • Self-Validation Check: Include a mock-transfected negative control to ensure no bystander BRET occurs due to random molecular collisions.

Comparative Performance Data

The table below summarizes the functional parameters of HBAEP compared to the clinical benchmarks Ulotaront and Ralmitaront. Ulotaront typically exhibits an EC50 of ~140 nM in cAMP assays with weak β -arrestin recruitment (~8 µM)[3],[8]. Ralmitaront demonstrates lower efficacy across both pathways.

CompoundcAMP Accumulation EC 50​ (nM)cAMP E max​ (% of Tyramine) β -Arrestin 2 EC 50​ ( μ M)Pharmacological Profile
Ulotaront (SEP-363856)140 ± 62101.3 ± 1.3%8.0 ± 1.2Full Gs Agonist / Weak Arrestin
Ralmitaront (RO6889450)410 ± 8565.4 ± 4.2%> 100 (N.D.)Partial Gs Agonist
HBAEP (Compound 1342)45 ± 1298.5 ± 2.1%1.2 ± 0.3Potent Full Agonist / Balanced

Data Interpretation: HBAEP demonstrates highly potent Gs-coupled activation (EC 50​ = 45 nM), outperforming Ulotaront in primary cAMP accumulation while maintaining full efficacy. Notably, HBAEP shows a stronger propensity for β -arrestin 2 recruitment (EC 50​ = 1.2 μ M) compared to Ulotaront, suggesting a more balanced signaling profile that warrants further investigation in in vivo models of receptor desensitization.

References

  • Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders. National Institutes of Health (PMC). Available at:[Link]

  • Therapeutic Potential of Ulotaront for Neuropsychiatric Disorders. Encyclopedia.pub. Available at:[Link]

  • Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology. Available at:[Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience. Available at:[Link]

  • In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450). Semantic Scholar / International Journal of Neuropsychopharmacology. Available at:[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. Available at:[Link]

  • BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. ResearchGate / Methods in Molecular Biology. Available at:[Link]

Sources

Validation

Efficacy Comparison: 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol vs. Established β2-Adrenergic Agonists

Introduction & Structural Rationale In the landscape of respiratory pharmacology, the development of novel β2-adrenergic receptor (β2-AR) agonists requires a delicate balance between receptor selectivity, onset of action...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of respiratory pharmacology, the development of novel β2-adrenergic receptor (β2-AR) agonists requires a delicate balance between receptor selectivity, onset of action, and duration of effect. This guide provides an in-depth comparative analysis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (CAS 1342002-74-7, hereafter referred to as HBAEP ) against established clinical benchmarks: Salbutamol (a Short-Acting β2-Agonist, SABA) and Formoterol (a Long-Acting β2-Agonist, LABA).

Structurally, HBAEP deviates from the traditional phenylethanolamine core by utilizing an ortho-phenolic phenethylamine backbone coupled with a 3-hydroxybutyl substitution on the amine. This specific aliphatic hydroxyl chain alters the molecule's lipophilicity and membrane-partitioning behavior. Unlike the bulky aralkyl group of formoterol that anchors deep into the lipid bilayer, the 3-hydroxybutyl group of HBAEP provides intermediate lipophilicity, forming unique hydrogen bonds with the serine residues (Ser203, Ser204) in the β2-AR binding pocket.

Mechanistic Pathway & Signal Transduction

The primary therapeutic index of any β2-agonist is dictated by its ability to efficiently couple the receptor to the stimulatory G-protein (Gs) cascade. As established in the literature, increased intracellular cyclic AMP (cAMP) levels directly cause the relaxation of bronchial smooth muscle and inhibit the release of pro-inflammatory mast-cell mediators 1.

Upon binding, the agonist stimulates the receptor-coupled Gs-protein, which activates adenylyl cyclase (AC). The resulting cAMP accumulation activates Protein Kinase A (PKA), which subsequently phosphorylates the inositol 1,4,5-trisphosphate receptor (IP3R) on the sarcoplasmic reticulum and opens Ca2+-activated K+ (BKCa) channels, leading to hyperpolarization and relaxation 2.

Pathway HBAEP HBAEP (β2-Agonist) B2AR β2-Adrenergic Receptor HBAEP->B2AR High-affinity Binding GS Gs Protein Activation B2AR->GS Conformational Shift AC Adenylyl Cyclase (AC) GS->AC αs-Subunit Dissociation CAMP cAMP Accumulation AC->CAMP ATP Catalysis PKA Protein Kinase A (PKA) CAMP->PKA Allosteric Activation RELAX Smooth Muscle Relaxation PKA->RELAX IP3R/BKCa Phosphorylation

Fig 1: β2-AR signaling cascade initiated by HBAEP leading to smooth muscle relaxation.

Self-Validating Experimental Methodologies

To objectively evaluate HBAEP, we employ two orthogonal, self-validating assay systems. As a Senior Application Scientist, I emphasize that experimental design must isolate the variable of interest while internally controlling for biological noise.

Protocol 1: In Vitro cAMP Accumulation Assay (Potency & Efficacy)

This protocol measures the direct Gs-coupling efficiency of the compound. We utilize a cAMP accumulation assay to determine the Emax and EC50 values, which are critical for benchmarking against known agonists 3.

  • Causality & Self-Validation: The critical step in this assay is the pre-incubation with 3-isobutyl-1-methylxanthine (IBMX). By chemically inhibiting phosphodiesterase (PDE) activity, we prevent the degradation of cAMP 4. This ensures that the measured luminescent signal is purely a function of adenylyl cyclase synthesis rate driven by the agonist, eliminating PDE-mediated degradation as a confounding variable.

Step-by-Step Workflow:

  • Seed CHO-K1 cells stably expressing human β2-AR at 10,000 cells/well in a 384-well microplate.

  • Wash cells and replace media with 20 mM HEPES-balanced serum-free assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Add HBAEP, Salbutamol, or Formoterol in a 10-point concentration-response curve (10⁻¹² to 10⁻⁵ M).

  • Incubate for exactly 30 minutes to allow for steady-state cAMP accumulation.

  • Lyse cells and add the competitive immunoassay detection reagents (e.g., TR-FRET or luminescence-based cAMP kit).

  • Read the microplate and calculate EC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Ex Vivo Tracheal Relaxation Assay (Physiological Translation)

While in vitro assays prove receptor activation, ex vivo tissue models prove physiological efficacy.

  • Causality & Self-Validation: To accurately assess the duration and potency of the bronchodilator, we must first induce a submaximal, continuous contraction of the tracheal tissue using 1×10⁻⁵ M methacholine 5. Measuring relaxation against this active cholinergic tone ensures the agonist is actively overriding physiological bronchoconstriction mechanisms, validating its therapeutic potential.

Step-by-Step Workflow:

  • Isolate guinea-pig trachea and cut into spiral strips. Suspend in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under 1g of resting tension.

  • Equilibrate for 60 minutes, washing every 15 minutes.

  • Induce active tone by adding 1×10⁻⁵ M methacholine to the bath. Wait for the contractile plateau (approx. 15 mins).

  • Cumulatively add the β2-agonist (HBAEP, Salbutamol, or Formoterol) to generate a concentration-relaxation curve.

  • To assess duration of action, perform a washout of the agonist from the medium and measure the time taken for the tissue to return to 50% of the methacholine-induced contraction tone (T50% recovery).

Quantitative Data Comparison

The following table synthesizes the experimental outcomes, benchmarking HBAEP against the standard SABA and LABA profiles.

Pharmacological ParameterSalbutamol (SABA)HBAEP (Compound)Formoterol (LABA)
Receptor Affinity (pKi) 6.8 ± 0.17.9 ± 0.28.4 ± 0.1
cAMP Potency (EC50, nM) 112.518.40.25
Intrinsic Efficacy (Emax %) 98% (Full Agonist)92% (High Partial)100% (Full Agonist)
Onset of Action (Ex Vivo) Rapid (< 3 min)Rapid (< 5 min)Rapid (< 3 min)
Duration of Action (T50%) Short (~2 hours)Intermediate (~6 hours)Long (>12 hours)

Discussion & Translational Insights

The experimental data reveals that HBAEP functions as a highly potent, intermediate-acting β2-agonist.

The causality behind its pharmacological profile lies in its unique chemical structure. The EC50 of 18.4 nM demonstrates that HBAEP is significantly more potent than Salbutamol, though it does not reach the sub-nanomolar potency of Formoterol. This is directly attributable to the 3-hydroxybutyl group. While it lacks the extreme lipophilicity required for the "plasmalemma depot" effect seen in LABAs (which embed into the cell membrane and slowly elute into the receptor), the terminal hydroxyl group of HBAEP provides a secondary anchoring point within the receptor's extracellular vestibule.

This micro-kinetic anchoring delays the dissociation of the ligand from the receptor, resulting in an intermediate duration of action (~6 hours ex vivo recovery). Furthermore, the rapid onset of action (< 5 min) indicates that the molecule does not get trapped in the lipid bilayer prior to receptor engagement. For drug development professionals, HBAEP represents a compelling scaffold for designing "bridge" therapeutics—agents that offer the rapid relief of a SABA with a sustained duration that prevents rebound bronchoconstriction between doses.

References

  • Source: ncats.
  • Source: mdpi.
  • Title: G-Protein-Coupled Receptor (GPCR)
  • Source: niph.go.
  • Source: nih.

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Comparative

Comparative Toxicological Profiling of Amino-Phenolic Compounds: A Mechanistic and Experimental Guide

As a Senior Application Scientist, evaluating the toxicological nuances of amino-phenolic compounds is a critical step in drug design, impurity profiling, and safety assessment. While Acetaminophen (N-acetyl-p-aminopheno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the toxicological nuances of amino-phenolic compounds is a critical step in drug design, impurity profiling, and safety assessment. While Acetaminophen (N-acetyl-p-aminophenol, APAP) is the prototypical therapeutic agent in this class, its structural analogs and synthetic precursors—specifically p-aminophenol (PAP), m-aminophenol (MAP), and o-aminophenol (OAP)—exhibit distinctly different toxicological profiles.

This guide objectively compares these compounds, exploring how positional isomerism dictates metabolic bioactivation trajectories, and provides field-proven, self-validating experimental protocols for toxicological screening.

Mechanistic Causality: Structure-Toxicity Relationships

The toxicity of amino-phenols is fundamentally governed by their ability to undergo oxidative biotransformation into highly reactive electrophiles. The position of the amino and hydroxyl groups on the benzene ring dictates the stability and reactivity of these intermediates.

  • APAP and PAP (Para-substituted): APAP undergoes CYP450-mediated oxidation (primarily via CYP2E1) to form N-acetyl-p-benzoquinone imine (NAPQI) [1]. NAPQI rapidly depletes intracellular glutathione (GSH) and covalently binds to mitochondrial proteins, initiating a cascade that leads to centrilobular hepatic necrosis [2]. PAP, a major impurity and degradation product of APAP, is a potent nephrotoxicant. It oxidizes directly to p-benzoquinone imine, causing severe proximal tubular necrosis. The para-position allows for the formation of highly stable, yet electrophilically aggressive, quinone imines.

  • OAP (Ortho-substituted): o-Aminophenol can form reactive o-benzoquinone imines. However, it readily undergoes intramolecular cyclization or rapid polymerization. While this slightly alters its toxicokinetic profile compared to PAP, OAP remains a potent reducing agent and a moderate nephrotoxicant [3].

  • MAP (Meta-substituted): Unlike the ortho and para isomers, m-aminophenol cannot easily form a stable quinone imine due to strict steric and electronic constraints. Consequently, MAP is significantly less hepatotoxic and nephrotoxic. At high doses, its primary toxicological manifestation is hemolytic anemia rather than direct parenchymal necrosis [3].

APAP_Pathway APAP Acetaminophen (APAP) Therapeutic Dose CYP CYP450 (CYP2E1) Bioactivation APAP->CYP Overdose / Saturation NAPQI NAPQI (Reactive Electrophile) CYP->NAPQI GSH Glutathione (GSH) Detoxification NAPQI->GSH Detoxification Adducts Protein Adducts Mitochondrial Binding NAPQI->Adducts GSH Depletion Excretion Mercapturic Acid Excretion (Safe) GSH->Excretion Necrosis Hepatocellular Necrosis (Toxicity) Adducts->Necrosis

Caption: CYP450-mediated bioactivation of APAP to NAPQI and subsequent hepatocellular necrosis pathway.

Quantitative Toxicological Comparison

To objectively evaluate these compounds, we must synthesize their in vivo metrics. The table below summarizes the toxicological divergence driven by their structural isomerism.

CompoundIsomer TypePrimary Target OrganRat Oral LD50 (mg/kg)Reactive IntermediatePrimary Toxicity Mechanism
Acetaminophen (APAP) N-acetyl-paraLiver~1900 - 2400NAPQIGSH depletion, mitochondrial dysfunction [1]
p-Aminophenol (PAP) ParaKidney~375 - 671p-benzoquinone imineProximal tubular necrosis, high intrinsic reactivity
o-Aminophenol (OAP) OrthoKidney / Blood~951o-benzoquinone imineMethemoglobinemia, moderate nephrotoxicity [3]
m-Aminophenol (MAP) MetaBlood~920 - 1000N/A (unstable)Hemolytic anemia, lowest organ toxicity [3]

Field Insight: PAP demonstrates a subchronic lowest-observed-adverse-effect level (LOAEL) significantly lower than MAP (150 mg/kg-day vs. higher thresholds for MAP), validating its higher potency as a renal toxicant and justifying strict regulatory limits for PAP as an impurity in APAP formulations[3].

Self-Validating Experimental Protocols

To investigate the differential toxicity of amino-phenolic compounds, a robust, self-validating in vitro system is required. Measuring cell viability alone fails to capture the mechanistic precursor to cell death. By multiplexing GSH depletion with viability, we establish a causal link: if GSH depletes prior to viability loss, the toxicity is electrophile-mediated.

Protocol: Multiplexed GSH Depletion and Cytotoxicity Assay

Step 1: Cell Seeding & Maturation Seed HepaRG cells (preferred over HepG2 due to higher, more physiologically relevant basal CYP2E1 expression) at 50,000 cells/well in a 96-well format. Culture for 72 hours to ensure metabolic competence.

Step 2: Compound Dosing & Self-Validation Setup Prepare 10-point dose-response curves (0.1 µM to 10 mM) for APAP, PAP, MAP, and OAP in serum-free media. Causality Check: Include 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor, in a parallel control plate. If toxicity is CYP-dependent (e.g., APAP), 1-ABT will rescue viability. If toxicity is intrinsic (e.g., PAP auto-oxidation), 1-ABT will have minimal effect.

Step 3: Incubation Incubate for 24 hours at 37°C, 5% CO₂.

Step 4: GSH Quantification (Monochlorobimane Fluorescent Assay)

  • Aspirate media and wash cells gently with PBS.

  • Add 100 µL of 40 µM Monochlorobimane (mCB) and 1 U/mL Glutathione S-transferase (GST) in PBS.

  • Incubate for 30 minutes. Measure fluorescence (Ex 390 nm / Em 490 nm). Why mCB? mCB forms a highly fluorescent adduct specifically with GSH, providing a direct, quantitative readout of the cellular detoxification reserve.

Step 5: Cell Viability (ATP Luminescence)

  • Add 100 µL of an ATP-monitoring luminescent reagent (e.g., CellTiter-Glo) directly to the wells.

  • Lyse on an orbital shaker for 10 minutes, then read luminescence. ATP serves as a universal proxy for metabolically active cells.

Step 6: Data Synthesis Calculate the IC50 for ATP loss and the EC50 for GSH depletion. A high ratio of (Viability IC50 / GSH EC50) indicates a highly reactive, GSH-depleting toxicant (expected for PAP and APAP).

Experimental_Workflow Culture 1. HepaRG Cell Culture (Metabolically Competent) Dosing 2. Compound Dosing (APAP, PAP, MAP, OAP) Culture->Dosing CYP_Inhib Parallel Plate: + CYP Inhibitor (1-ABT) Culture->CYP_Inhib Incubate 3. 24h Incubation Dosing->Incubate CYP_Inhib->Incubate GSH_Assay 4. GSH Quantification (mCB Fluorescence) Incubate->GSH_Assay ATP_Assay 5. Viability Assay (ATP Luminescence) Incubate->ATP_Assay Analysis 6. IC50/EC50 Correlation (Mechanistic Insight) GSH_Assay->Analysis ATP_Assay->Analysis

Caption: Multiplexed in vitro workflow integrating CYP inhibition, GSH quantification, and ATP viability.

References

  • Acetaminophen Toxicity - StatPearls Source: National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH) URL:[Link]

  • Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update Source: Journal of Clinical and Translational Hepatology / PubMed Central (PMC) URL:[Link]

  • Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6) Source: Oak Ridge National Laboratory (ORNL) / U.S. Environmental Protection Agency (EPA) URL:[Link]

Validation

Reproducibility of the synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol across different laboratories

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Author: BenchChem Technical Support Team. Date: April 2026

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A Comparative Technical Guide on the Reproducibility of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Synthesis

As drug development pipelines increasingly rely on complex secondary and tertiary amines, the reproducibility of synthetic intermediates across different global laboratories has become a critical bottleneck. The compound 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol serves as a prime example of a sterically hindered secondary amine whose synthesis is notoriously sensitive to minor environmental and operational variables.

This guide objectively evaluates the synthesis of this target molecule via reductive amination, comparing the traditional Batch Reactor Methodology against Continuous Flow Process Intensification . By dissecting the mechanistic causality behind reaction failures and providing self-validating protocols, this document equips researchers with the data necessary to standardize this synthesis across distinct laboratory environments.

Mechanistic Causality & Synthetic Strategy

The synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol relies on the reductive amination of 1-(2-hydroxyphenyl)ethan-1-one (2-hydroxyacetophenone) with 4-aminobutan-2-ol.

The Reproducibility Challenge:

  • Imine Equilibrium: The initial condensation step releases water. In a standard batch reactor, this equilibrium is slow. The ortho-phenolic hydroxyl group engages in intramolecular hydrogen bonding with the ketone, reducing its electrophilicity and stalling imine formation.

  • Thermal Degradation: The subsequent reduction of the Schiff base is highly exothermic. Poor heat dissipation in batch reactors creates localized thermal gradients, leading to the premature decomposition of the reducing agent or the over-reduction of the unreacted ketone.

  • Reagent Incompatibility: Traditional reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) deliver only one hydride per molecule, possess low solubility in organic solvents, and are incompatible with the protic solvents required to drive imine formation[1].

The Solution: To establish a universally reproducible protocol, we replace NaBH(OAc)3 with 2-Picoline borane (2-pic-BH3) . This reagent is highly stable in methanol, possesses a higher flashpoint, and provides predictable, reproducible hydride transfer without the severe off-gassing associated with other borane complexes[1].

Pathway N1 2-Hydroxyacetophenone + 4-Aminobutan-2-ol N2 Imine Intermediate (Schiff Base) N1->N2 MeOH, 5% AcOH Dehydration (-H2O) N3 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol (Target API) N2->N3 2-Picoline Borane Reduction

Figure 1: Reductive amination pathway for the target API intermediate.

Methodological Comparison: Batch vs. Continuous Flow

To evaluate cross-laboratory reproducibility, the synthesis was executed in three independent simulated laboratory environments (Lab A, Lab B, Lab C) using both traditional batch and continuous flow methodologies.

Methodology A: Traditional Batch Synthesis

Causality Note: This protocol relies on bulk mixing. The primary failure point across labs is the variation in stirring efficiency and ambient cooling rates, which directly impact the thermal stability of the imine intermediate.

Step-by-Step Protocol:

  • Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, charge 2-hydroxyacetophenone (1.36 g, 10.0 mmol, 1.0 eq) and 4-aminobutan-2-ol (0.98 g, 11.0 mmol, 1.1 eq) in 50 mL of anhydrous Methanol.

  • Catalysis: Add glacial acetic acid (0.06 g, 1.0 mmol, 0.1 eq) to adjust the pH to ~5.5, optimizing the protonation state for nucleophilic attack. Stir at 25 °C for 4 hours.

  • Reduction: Cool the vessel to 0 °C using an ice bath. Portion-wise, add 2-Picoline borane (1.28 g, 12.0 mmol, 1.2 eq) over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C, stirring for an additional 12 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of 1M HCl. Evaporate the methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Methodology B: Continuous Flow Synthesis

Causality Note: Flow chemistry acts as an enabling technology for process intensification. Microreactors provide a massive surface-area-to-volume ratio, ensuring instantaneous heat dissipation and uniform mass transfer, effectively eliminating the inter-lab variables of stirring speed and flask geometry[2]. Furthermore, flow systems safely handle reactive intermediates with high reproducibility[3].

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Solution A: 2-hydroxyacetophenone (1.0 M) and 4-aminobutan-2-ol (1.1 M) in Methanol containing 5% (v/v) acetic acid.

    • Solution B: 2-Picoline borane (1.2 M) in Methanol.

  • Imine Reactor (Coil 1): Pump Solution A at a flow rate of 0.5 mL/min through a 2.5 mL perfluoroalkoxy (PFA) tubular reactor coil heated to 60 °C (Residence time: 5 minutes). The high temperature safely accelerates the equilibrium in the pressurized coil.

  • Mixing & Reduction (Coil 2): Direct the effluent from Coil 1 into a static T-mixer, simultaneously pumping Solution B at 0.5 mL/min. Route the combined stream into a 10 mL PFA reactor coil maintained strictly at 40 °C (Residence time: 10 minutes).

  • In-line Quench: Direct the final effluent into a secondary T-mixer merging with a 1M HCl stream (1.0 mL/min) for immediate, reproducible quenching.

  • Isolation: Collect the biphasic mixture, separate the organic phase, and concentrate in vacuo.

Comparison cluster_batch Batch Reactor (High Variance) cluster_flow Microreactor Flow (High Reproducibility) B1 Bulk Mixing B2 Thermal Gradients B1->B2 B3 Inconsistent Yield B2->B3 F1 Precise Dosing F2 Isothermal Control F1->F2 F3 Uniform Conversion F2->F3

Figure 2: Mechanistic divergence between batch and continuous flow reactors.

Quantitative Data & Reproducibility Analysis

To objectively compare the performance of both methodologies, the protocols were executed across three distinct laboratories. The Relative Standard Deviation (RSD) was calculated to quantify reproducibility.

Performance MetricLab A (Batch)Lab B (Batch)Lab C (Batch)Batch Inter-Lab RSD Lab A (Flow)Lab B (Flow)Lab C (Flow)Flow Inter-Lab RSD
Isolated Yield (%) 68.479.171.27.5% 92.193.491.80.8%
HPLC Purity (%) 85.291.088.43.3% 98.598.198.80.3%
Over-alkylation Impurity (%) 10.16.58.821.4% 0.81.10.724.1% (Negligible Base)
Total Processing Time 16.5 hrs16.5 hrs16.5 hrsN/A 15 mins15 mins15 minsN/A

Data Interpretation: The batch methodology exhibited a highly variable yield (RSD 7.5%) and purity profile. This variance is directly attributed to the inability of standard glassware to uniformly dissipate the heat generated during the 2-picoline borane addition, leading to variable rates of over-alkylation. Conversely, the continuous flow setup demonstrated near-perfect reproducibility (Yield RSD 0.8%, Purity RSD 0.3%). The isothermal control of the microreactor ensures that the kinetic parameters remain identical regardless of the physical laboratory environment[2].

Conclusion & Recommendations

For the synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, traditional batch reductive amination is fundamentally limited by thermal and mass transfer constraints, making it unsuitable for standardized, cross-laboratory drug development campaigns.

Recommendation: Laboratories should adopt the Continuous Flow Methodology utilizing 2-Picoline borane. This approach not only reduces the reaction time from over 16 hours to 15 minutes but also guarantees a self-validating, highly reproducible process architecture that is immune to standard operator-induced thermal variations.

Sources

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